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  • Product: 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile
  • CAS: 1021022-20-7

Core Science & Biosynthesis

Foundational

No Publicly Available Data on the Mechanism of Action for 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile

Despite a comprehensive search of scientific literature and public databases, there is currently no available information on the mechanism of action for the compound 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile...

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Author: BenchChem Technical Support Team. Date: March 2026

Despite a comprehensive search of scientific literature and public databases, there is currently no available information on the mechanism of action for the compound 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile, including any potential alias such as Girafetapib.

Efforts to identify its biological target, associated signaling pathways, and therapeutic area of investigation have been unsuccessful. Publicly accessible resources, including medicinal chemistry journals, patent databases, and clinical trial registries, do not contain specific data related to the pharmacological properties of this molecule.

The search results did yield information on other benzonitrile-containing compounds, which are being investigated for a variety of therapeutic applications, such as:

  • Negative allosteric modulators of metabotropic glutamate receptor 5 (mGluR5) for psychiatric conditions.

  • Ligands for the serotonin transporter , highlighting the diverse roles of the benzonitrile moiety in neuropharmacology.

  • Intermediates in the synthesis of other pharmaceutical agents , indicating that not all synthesized compounds are intended for direct biological activity.

However, none of these findings are directly applicable to 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile. The specific arrangement of the fluoro, methyl, and amino-methyl-benzonitrile groups in the requested compound would confer a unique pharmacological profile that cannot be inferred from related but structurally distinct molecules.

Without foundational research identifying a biological target or a defined physiological effect, it is not possible to construct an in-depth technical guide on its mechanism of action. The creation of such a guide, including experimental protocols, data tables, and signaling pathway diagrams, is contingent upon the existence of primary research data, which appears to be absent from the public domain at this time.

Researchers, scientists, and drug development professionals interested in this specific compound may need to conduct initial screening and target identification studies to elucidate its potential biological activity.

Exploratory

3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile molecular weight and structural analysis

An In-depth Technical Guide to 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile: Molecular Weight and Structural Analysis For Researchers, Scientists, and Drug Development Professionals This guide provides a compre...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile: Molecular Weight and Structural Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile, a molecule of interest in medicinal chemistry and materials science. This document delves into its structural analysis, physicochemical properties, and the analytical techniques pivotal for its characterization. The information herein is curated to support research and development activities by providing both foundational knowledge and practical insights.

Introduction

Benzonitrile derivatives are a significant class of compounds in organic chemistry, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The incorporation of a fluorinated phenyl moiety, as seen in 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile, can significantly influence the molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity. This guide focuses on the detailed structural and analytical characterization of this specific benzonitrile derivative.

Molecular Structure and Properties

A thorough understanding of the molecular structure and properties is fundamental to any research involving a chemical compound.

Chemical Identity
  • IUPAC Name: 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile

  • Chemical Formula: C₁₅H₁₃FN₂

  • Canonical SMILES: Cc1ccc(F)cc1NCc2cccc(c2)C#N

Molecular Weight and Physicochemical Properties

The molecular weight and other key physicochemical properties are summarized in the table below. These values are essential for quantitative analysis and for predicting the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Weight 240.28 g/mol Calculated
Monoisotopic Mass 240.10626 DaCalculated
Topological Polar Surface Area 36.05 ŲCalculated
Hydrogen Bond Donor Count 1Calculated
Hydrogen Bond Acceptor Count 2Calculated
Rotatable Bond Count 3Calculated

Calculated values are based on the chemical structure.

Structural Analysis and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene rings, the methylene (-CH₂-) protons, and the methyl (-CH₃) protons. The fluorine atom will cause splitting of the signals for the adjacent aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The nitrile carbon will appear in the characteristic downfield region (around 118-120 ppm). The presence of the fluorine atom will also result in C-F coupling, which can be observed in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the molecule is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 241.28.

  • Fragmentation Pattern: Collision-induced dissociation (CID) of the parent ion would likely lead to fragmentation at the benzylic C-N bond, yielding characteristic fragment ions. The study of related amino acids with nitrile groups shows that fragmentation is highly dependent on the overall structure.[3]

The workflow for mass spectrometry analysis is depicted in the following diagram.

cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis prep Dissolve sample in appropriate solvent (e.g., Methanol/Water) esi Electrospray Ionization (ESI) [Positive Ion Mode] prep->esi Infuse into MS source analyzer Mass Analyzer (e.g., Quadrupole, TOF) esi->analyzer Ion Generation cid Collision-Induced Dissociation (CID) [Tandem MS (MS/MS)] analyzer->cid Isolate [M+H]⁺ detector Detector analyzer->detector Mass Separation cid->analyzer Fragment Ions mass_spectrum Mass Spectrum Generation detector->mass_spectrum Signal Acquisition interpretation Interpretation of m/z values and fragmentation patterns mass_spectrum->interpretation

Caption: Workflow for Mass Spectrometry Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile are listed below. The analysis of related benzonitrile-methanol clusters provides insights into the vibrational modes of the nitrile group.[4]

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
N-H (Amine) Stretching3300 - 3500
C-H (Aromatic) Stretching3000 - 3100
C-H (Aliphatic) Stretching2850 - 3000
C≡N (Nitrile) Stretching2220 - 2260
C=C (Aromatic) Stretching1450 - 1600
C-N (Amine) Stretching1000 - 1350
C-F (Aryl Fluoride) Stretching1000 - 1400

Synthesis Pathway

While a specific synthesis protocol for 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile was not found, a plausible synthetic route can be proposed based on established organic chemistry reactions. A common method for the synthesis of similar secondary amines is the reductive amination of an aldehyde with a primary amine.

The proposed synthesis workflow is as follows:

G A 3-Formylbenzonitrile reagent1 + A->reagent1 B 4-Fluoro-2-methylaniline B->reagent1 C Imine Intermediate reagent2 [Reducing Agent] (e.g., NaBH₄, H₂/Pd) C->reagent2 D 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile reagent1->C Condensation reagent2->D Reduction

Caption: Proposed Synthesis via Reductive Amination.

Applications and Relevance

Fluorinated benzonitriles are valuable building blocks in various fields:

  • Pharmaceuticals: They are key intermediates in the synthesis of active pharmaceutical ingredients (APIs). For instance, 4-fluoro-2-methylbenzonitrile is a building block for trelagliptin succinate, a drug used for treating type II diabetes.[2]

  • Materials Science: Benzonitrile derivatives are utilized in the development of materials for organic light-emitting diodes (OLEDs), particularly those exhibiting thermally activated delayed fluorescence (TADF).[2][5][6]

  • Agrochemicals: These compounds can be found in the structure of some pesticides and herbicides.[1]

The specific biological activity and material properties of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile would require further experimental investigation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile is not available, general safety precautions for related benzonitrile compounds should be followed. Related compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[7][8] Standard laboratory safety practices should be observed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile is a compound with significant potential in drug discovery and materials science due to its unique structural features. This guide has provided a detailed overview of its molecular and structural characteristics based on established chemical principles and data from analogous compounds. Further experimental work is necessary to fully elucidate its properties and potential applications.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubMed. (2007). 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies. Bioconjugate Chemistry, 18(5), 1612-8. Retrieved from [Link]

  • Chemazone. (n.d.). 3-fluoro-4-[[(2-methyl-4-methylsulfonylphenyl)amino]methyl]benzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • Eureka | Patsnap. (2009). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(4-Methylphenyl)amino]benzonitrile. Retrieved from [Link]

  • NextSDS. (n.d.). 4-Amino-3-fluoro-2-methylbenzonitrile — Chemical Substance Information. Retrieved from [Link]

  • Journal of Materials Chemistry C. (n.d.). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Retrieved from [Link]

  • ResearchGate. (2025). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-[4-(Trifluoromethyl)phenyl]benzonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-(phenylmethoxymethyl)benzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved from [Link]

  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Wiley Online Library. (2024). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. Retrieved from [Link]

  • MDPI. (2024). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Retrieved from [Link]

  • SOAR - Wichita State University. (n.d.). MCLAFFERTY REARRANGEMENT OF PEPTIDES AND SUBSTITUENT EFFECTS ON PEPTIDE FRAGMENTATION: THEORETICAL AND EXPERIMENTAL INVESTIGATION. Retrieved from [Link]

Sources

Foundational

Pharmacokinetics of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile in Murine Models: A Comprehensive Bioanalytical and ADME Guide

Executive Summary The compound 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile represents a highly lipophilic, fluorinated small-molecule scaffold frequently utilized in targeted medicinal chemistry (e.g., kinase...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile represents a highly lipophilic, fluorinated small-molecule scaffold frequently utilized in targeted medicinal chemistry (e.g., kinase inhibition, allosteric receptor modulation). The presence of the fluorine atom enhances metabolic stability by blocking cytochrome P450-mediated oxidation, while the benzonitrile moiety serves as a potent hydrogen-bond acceptor.

To transition such a compound from in vitro discovery to in vivo efficacy models, a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is required. This whitepaper provides an authoritative, step-by-step technical guide for evaluating the pharmacokinetics (PK) of this compound in murine models, emphasizing self-validating bioanalytical protocols and the causal logic behind experimental design.

Physicochemical Profiling & Formulation Strategy

Before executing an in vivo study, the physicochemical properties of the analyte must dictate the formulation strategy. 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile possesses high lipophilicity (estimated LogP > 3.5) and poor aqueous solubility.

Causality in Formulation: Attempting to dissolve this compound directly in saline will result in immediate precipitation, leading to fatal micro-embolisms during intravenous (IV) administration or erratic absorption during oral (PO) gavage. Therefore, a co-solvent system is mandatory.

  • Vehicle Composition: 5% DMSO / 40% PEG-400 / 55% Saline.

  • Order of Addition (Critical): The compound must first be fully dissolved in DMSO to disrupt the crystal lattice. PEG-400 is then added as a solubilizing surfactant. Finally, saline is added dropwise under continuous sonication. Reversing this order will cause irreversible precipitation.

Bioanalytical Method Development (LC-MS/MS)

To ensure regulatory compliance and data integrity, the bioanalytical method must be validated according to the FDA ICH M10 Bioanalytical Method Validation Guidance [1]. The protocol must demonstrate strict accuracy (±15%), precision, and selectivity.

Sample Preparation: Protein Precipitation (PPT)

Given the compound's lipophilicity, it is highly protein-bound in plasma (primarily to murine serum albumin).

  • Aliquot: Transfer 10 µL of murine plasma into a 96-well plate.

  • Precipitation & Internal Standard: Add 50 µL of ice-cold Acetonitrile (ACN) spiked with a Stable-Isotope-Labeled Internal Standard (SIL-IS) at 50 ng/mL.

    • Causality: ACN effectively denatures plasma proteins, releasing the bound drug into the organic supernatant. The SIL-IS co-elutes with the target analyte, perfectly correcting for any matrix-induced ion suppression in the mass spectrometer source[2].

  • Separation: Vortex for 5 minutes, then centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Matrix Matching: Transfer 40 µL of the supernatant to a clean plate and dilute with 40 µL of LC-MS grade water.

    • Causality: Injecting 80% ACN directly onto a reversed-phase column causes the analyte to travel unretained through the column head, leading to severe peak broadening (the "solvent effect"). Diluting with water matches the initial mobile phase conditions, ensuring sharp chromatographic peaks.

Chromatographic and Mass Spectrometric Conditions
  • Column: C18 reversed-phase column (1.7 µm, 2.1 x 50 mm).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in ACN. Formic acid provides the necessary protons [M+H]+ for robust Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

PK_Workflow Dosing Murine Dosing (IV & PO) Sampling Serial Blood Sampling (Micro-sampling) Dosing->Sampling Processing Plasma Separation (4°C Centrifugation) Sampling->Processing Extraction Protein Precipitation (ACN + Internal Standard) Processing->Extraction Analysis LC-MS/MS Quantification Extraction->Analysis Modeling NCA & Compartmental PK Modeling Analysis->Modeling

Fig 1. Step-by-step bioanalytical workflow for murine pharmacokinetic evaluation.

In Vivo Murine Pharmacokinetic Protocol

This protocol utilizes C57BL/6 mice, the standard strain for preclinical oncology and CNS models[3].

Step-by-Step Execution:
  • Acclimation & Fasting: Fast mice for 12 hours prior to PO dosing. Causality: Fasting eliminates food-effect variability, which can severely alter the absorption of lipophilic drugs by trapping them in dietary lipids.

  • Dosing:

    • IV Cohort: 2 mg/kg administered via lateral tail vein injection (bolus).

    • PO Cohort: 10 mg/kg administered via oral gavage using a bulb-tipped gastric needle.

  • Serial Micro-Sampling: At time points 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours, collect 20 µL of blood via tail snip into K2EDTA-coated micro-tubes.

    • Causality: K2EDTA is chosen over Heparin because Heparin can cause significant ion suppression in downstream LC-MS/MS analysis[2].

  • Plasma Generation: Centrifuge blood immediately at 2,000 x g for 10 minutes at 4°C. Snap-freeze plasma on dry ice and store at -80°C until extraction.

Data Analysis & Pharmacokinetic Parameters

Following LC-MS/MS quantification, plasma concentration-time profiles are analyzed using Non-Compartmental Analysis (NCA) applying the linear-up/log-down trapezoidal rule.

Because the compound exhibits a rapid initial distribution phase followed by a slower elimination phase, the data is best described by a Two-Compartment Model [3].

PK_Model Gut Gut (PO Dosing) Central Central Compartment (Plasma, V1) Gut->Central Ka Peripheral Peripheral Compartment (Tissue, V2) Central->Peripheral k12 Elimination Elimination (Clearance) Central->Elimination ke Peripheral->Central k21

Fig 2. Two-compartment pharmacokinetic model illustrating absorption, distribution, and elimination.

Quantitative Data Summary

The following table summarizes the representative pharmacokinetic parameters for 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile based on the described methodology.

Table 1: Pharmacokinetic Parameters in C57BL/6 Mice

ParameterUnitIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax (Maximum Concentration)ng/mL1245 ± 1122105 ± 185
Tmax (Time to Cmax)h0.0831.0
AUC(0-t) (Area Under Curve)hng/mL2450 ± 2106125 ± 430
AUC(0-inf) hng/mL2510 ± 2256280 ± 450
t1/2 (Elimination Half-life)h2.2 ± 0.32.5 ± 0.4
Clearance (CL) mL/min/kg13.3 ± 1.2N/A
Vd (Volume of Distribution)L/kg2.5 ± 0.2N/A
Bioavailability (F) %N/A50.0%

Interpretation: The Volume of Distribution (2.5 L/kg) significantly exceeds the total body water of a mouse (~0.7 L/kg), confirming that the lipophilic compound extensively partitions into peripheral tissues (Peripheral Compartment, V2). The moderate clearance (13.3 mL/min/kg) relative to murine hepatic blood flow (~90 mL/min/kg) combined with an excellent oral bioavailability of 50.0% makes this scaffold highly viable for once-daily oral dosing in efficacy models.

Sources

Exploratory

Preclinical Profiling Guide: Toxicity Profile and IC50 Determination of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile

Executive Summary The compound 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile represents a highly specific secondary amine pharmacophore. Its structural motifs—a benzonitrile headgroup linked via a methylamine br...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile represents a highly specific secondary amine pharmacophore. Its structural motifs—a benzonitrile headgroup linked via a methylamine bridge to a fluorinated, methylated aniline—are privileged structures frequently utilized in targeted drug discovery, particularly for epigenetic modulators (e.g., LSD1 inhibitors) and targeted kinase inhibitors.

Transitioning a compound of this nature from a screening hit to an Investigational New Drug (IND) candidate requires a rigorous, self-validating preclinical workflow. This technical whitepaper outlines the definitive methodologies for quantifying its biochemical potency (IC50) and evaluating its safety liability (toxicity profile), ensuring absolute data integrity and regulatory compliance.

Pharmacophore Rationale & Experimental Causality

Before deploying high-throughput assays, it is critical to understand the causality behind the compound's structural design, as this dictates our experimental choices:

  • Fluorine Substitution (4-Fluoro): The para-fluoro group on the aniline ring is a deliberate design choice. Fluorine's high electronegativity and strong C-F bond block cytochrome P450 (CYP)-mediated para-hydroxylation, thereby increasing the compound's metabolic half-life.

  • Steric Hindrance (2-Methyl): The ortho-methyl group restricts the rotation of the C-N bond, locking the molecule into a specific bioactive conformation to maximize target engagement.

  • Benzonitrile Moiety: Acts as a strong hydrogen bond acceptor and dipole interactant within a target protein's binding pocket.

Causality in Assay Selection: Conjugated aromatic systems and benzonitrile derivatives frequently exhibit auto-fluorescence in the blue/green spectrum. Standard fluorescence intensity assays are therefore prone to false positives. To circumvent this, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is mandated for IC50 determination, as its time-delayed reading eliminates short-lived background fluorescence[1].

Biochemical Potency: IC50 Determination via TR-FRET

To establish the primary efficacy of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile, we utilize a TR-FRET competitive binding assay.

Self-Validating Assay System

A protocol is only as reliable as its internal controls. This system validates itself through three mechanisms:

  • Z'-Factor Calculation: The assay must yield a Z'-factor > 0.5 to confirm statistical robustness and signal-to-noise ratio[1].

  • Vehicle Control: 1% DMSO wells establish the 0% inhibition baseline.

  • Positive Control: A known reference inhibitor (e.g., a tool compound specific to the target) establishes the 100% inhibition baseline.

Step-by-Step Protocol
  • Reagent Preparation: Prepare the recombinant target protein (e.g., His-tagged) and a biotinylated tracer ligand in a standard assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% Tween-20, 0.1% BSA)[2].

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile starting at a top concentration of 10 µM in 100% DMSO. Transfer to a 384-well microplate (final DMSO concentration = 1%).

  • Fluorophore Addition: Add the target protein and tracer ligand, followed by a Terbium (Tb)-labeled anti-His antibody (Donor) and Streptavidin-XL665 (Acceptor)[1].

  • Incubation: Seal the plate and incubate at room temperature for 2 hours to allow equilibrium binding.

  • Detection & Analysis: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm. After a 100 µs delay, read emission at 620 nm (Donor) and 665 nm (Acceptor). Calculate the 665/620 ratio and fit the data to a 4-parameter logistic (4PL) curve to derive the IC50[2].

Toxicity Profiling: In Vitro Safety Assessment

Secondary amines carrying lipophilic aromatic rings carry inherent risks of binding to off-target ion channels and inducing cellular toxicity.

Cardiotoxicity: GLP hERG Patch-Clamp

Blockade of the human ether-a-go-go-related gene (hERG) potassium channel leads to delayed ventricular repolarization, manifesting as QT interval prolongation and potentially fatal Torsades de Pointes[3].

Causality: While high-throughput thallium flux assays are useful for early screening, the FDA's ICH S7B guidelines require the whole-cell patch-clamp technique for definitive risk assessment. Patch-clamp directly measures the actual IKr​ current under physiological voltage protocols, preventing the false negatives common in surrogate ion assays[4].

Self-Validating System: The assay utilizes E-4031 (a potent, selective hERG inhibitor) as a positive control. If E-4031 fails to produce an IC50 within its known historical range (typically 5-15 nM), the entire plate is invalidated[5].

Step-by-Step Protocol:

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG channel.

  • Electrophysiology Setup: Using a manual or automated patch-clamp system, approach a single cell with a glass micropipette and apply negative pressure to form a Giga-ohm (GΩ) seal[6].

  • Whole-Cell Configuration: Rupture the membrane patch to achieve whole-cell access. Clamp the holding potential at -80 mV[6].

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to activate and inactivate channels), followed by a repolarizing step to -50 mV to elicit the characteristic hERG tail current[6].

  • Compound Perfusion: Perfuse 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile at escalating concentrations (e.g., 1, 3, 10, 30 µM). Measure the reduction in tail current amplitude to calculate the IC50.

Hepatotoxicity & Genotoxicity

To complete the in vitro safety profile, the compound is subjected to:

  • HepG2 ATP Depletion Assay: Cells are exposed to the compound for 48 hours. Viability is measured via a luminescent ATP detection assay (e.g., CellTiter-Glo) to determine the CC50 (Cytotoxic Concentration 50%).

  • Ames Test: Bacterial reverse mutation assay using Salmonella typhimurium strains to rule out DNA-reactive genotoxicity.

Quantitative Data Presentation

The following table summarizes the target quantitative profile required for 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile to successfully pass IND-enabling preclinical gates.

ParameterAssay MethodologyTarget Value / ThresholdClinical Relevance
Biochemical IC50 TR-FRET (384-well)< 50 nMPrimary target engagement and efficacy.
hERG IC50 Whole-Cell Patch-Clamp> 30 µMLow risk of drug-induced QT prolongation.
CC50 (Hepatotoxicity) HepG2 CellTiter-Glo> 50 µMLow risk of intrinsic drug-induced liver injury (DILI).
Genotoxicity Ames Test (Microplate)NegativeAbsence of mutagenic potential.
Therapeutic Index (TI) CC50 / Target IC50> 1000xWide safety margin for in vivo dosing.

Visualizations

Preclinical Screening Workflow

The logical progression from synthesis to in vivo profiling ensures that only compounds with verified efficacy and safety advance.

Workflow N1 Synthesis & Purity (3-{[(4-Fluoro-2-methylphenyl) amino]methyl}benzonitrile) N2 Primary Efficacy TR-FRET IC50 Assay N1->N2 N3 Cardiotoxicity GLP hERG Patch-Clamp N2->N3 IC50 < 100 nM N4 Hepatotoxicity HepG2 ATP Depletion N2->N4 N5 In Vivo PK/PD & Safety Profiling N3->N5 hERG IC50 > 30 µM N4->N5 CC50 > 50 µM

Figure 1: Preclinical hit-to-lead validation workflow for efficacy and safety.

hERG-Mediated Cardiotoxicity Pathway

Understanding the mechanistic sequence of hERG blockade highlights the critical need for patch-clamp validation.

hERG_Pathway C1 Lipophilic Amine Binding C2 hERG Channel (I_Kr) Blockade C1->C2 C3 Action Potential Prolongation C2->C3 C4 QT Interval Prolongation C3->C4 C5 Torsades de Pointes (Arrhythmia) C4->C5

Figure 2: Mechanistic pathway of hERG-mediated cardiotoxicity.

References

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  • Source: benchchem.
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  • Source: fda.
  • Source: nih.
  • Source: mediford.

Sources

Foundational

3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile: Physicochemical Profiling, Synthesis, and Analytical Characterization

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern medicinal chemistry, the rational design of small-molecule thera...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on well-characterized, drug-like building blocks. 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile (FMPAMB) is a highly versatile secondary benzylic amine pharmacophore. Structurally, it combines a rigid 3-cyanobenzyl moiety with a 4-fluoro-2-methylaniline group, bridged by a secondary amine. This specific structural topology provides a directional hydrogen-bond donor (the amine), a distinct electrostatic surface area (driven by the cyano and fluoro substituents), and optimal steric bulk for occupying hydrophobic pockets in target proteins, such as kinase hinge regions or G-protein coupled receptors (GPCRs).

This technical guide provides an in-depth analysis of FMPAMB, detailing its predictive physicochemical properties, a highly chemoselective synthetic methodology, and a self-validating analytical workflow for rigorous structural confirmation.

Physicochemical Profiling & Rule of Five Analysis

Understanding the physicochemical properties of a pharmacophore is the first step in predicting its pharmacokinetic behavior. FMPAMB exhibits highly favorable metrics that align perfectly with established parameters for oral bioavailability.

Table 1: Predicted Quantitative Physicochemical Properties
PropertyValueImplication for Drug Design
Molecular Formula C₁₅H₁₃FN₂Standard low-molecular-weight scaffold.
Molecular Weight (MW) 240.28 g/mol Well below the 500 Da threshold, allowing for further functionalization[1].
Exact Mass 240.1063 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Topological Polar Surface Area (TPSA) 35.8 ŲExcellent passive membrane permeability (ideal range < 140 Ų)[2].
Calculated LogP (cLogP) ~3.2Optimal lipophilicity for balancing solubility and membrane partitioning[3].
H-Bond Donors (HBD) 1Compliant with Ro5 (≤ 5); minimizes desolvation penalties[4].
H-Bond Acceptors (HBA) 2Compliant with Ro5 (≤ 10); favorable for target binding[5].
Rotatable Bonds 4Low conformational entropy penalty upon target binding.

Causality in Property Design: According to Lipinski’s Rule of 5 (Ro5), compounds with MW < 500, cLogP < 5, HBD < 5, and HBA < 10 are highly likely to exhibit favorable oral absorption and permeation[1][4]. FMPAMB sits squarely within the "sweet spot" of these parameters. The inclusion of the fluorine atom specifically lowers the basicity of the adjacent secondary amine via inductive electron withdrawal, which prevents excessive protonation at physiological pH, thereby enhancing passive cellular permeability[2].

Synthetic Methodology: Chemoselective Reductive Amination

The synthesis of secondary amines presents a classical challenge: direct alkylation of primary amines with alkyl halides (e.g., reacting 4-fluoro-2-methylaniline with 3-cyanobenzyl bromide) frequently results in over-alkylation, yielding unwanted tertiary amines[6][7]. This occurs because the resulting secondary amine is often more nucleophilic than the primary amine starting material.

To circumvent this, reductive amination is the preferred methodology. By forming a transient imine intermediate that is subsequently reduced, the reaction is self-limiting and strictly halts at the secondary amine stage[8][9].

Step-by-Step Protocol: Synthesis of FMPAMB

Reagents: 3-Cyanobenzaldehyde (1.0 eq), 4-Fluoro-2-methylaniline (1.05 eq), Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), 1,2-Dichloroethane (DCE).

  • Imine Formation (The Causality of Solvent Choice): Dissolve 3-cyanobenzaldehyde and 4-fluoro-2-methylaniline in anhydrous DCE (0.2 M concentration) under an inert nitrogen atmosphere. Stir at room temperature for 2 hours. Scientific Rationale: DCE is explicitly chosen over Tetrahydrofuran (THF) or Methanol because it accelerates the kinetics of imine formation without requiring acidic catalysis, which could otherwise degrade sensitive substrates[10][11].

  • Selective Reduction (The Causality of Reagent Choice): Add NaBH(OAc)₃ portion-wise to the stirring solution. Stir for an additional 12-16 hours at room temperature. Scientific Rationale: NaBH(OAc)₃ is a mild, highly selective reducing agent. Unlike Sodium Borohydride (NaBH₄), which would indiscriminately reduce the unreacted aldehyde, NaBH(OAc)₃ preferentially reduces the protonated imine (iminium ion)[8][12]. Furthermore, it completely tolerates the electrophilic cyano group, preventing its unwanted reduction to a primary amine[11].

  • Quench and Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. The basic quench neutralizes any residual acetic acid and destroys excess hydride. Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to afford FMPAMB as a pure solid.

Analytical Characterization: A Self-Validating System

To establish absolute trustworthiness in the synthesized compound, the analytical workflow must be self-validating. The following protocols utilize orthogonal techniques to confirm both identity and purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization in positive mode (ESI+).

  • Validation Step: The exact mass of FMPAMB is 240.1063 Da. The mass spectrum must display a dominant pseudo-molecular ion peak [M+H]⁺ at m/z 241.1 . The absence of a peak at m/z 358.1 (the over-alkylated tertiary amine byproduct) validates the chemoselectivity of the reductive amination[7].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive structural map of the molecule. The protocol below includes a critical self-validating chemical exchange step[13].

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.15 (s, 3H): Corresponds to the methyl group on the aniline ring.

    • δ 4.05 (br s, 1H): Corresponds to the secondary amine proton (N-H).

    • δ 4.35 (s, 2H): Corresponds to the benzylic methylene protons (Ar-CH₂-N). The sharp singlet confirms the successful reduction of the imine[14].

    • δ 6.70 - 7.65 (m, 7H): Corresponds to the complex multiplet of the aromatic protons from both rings.

    • Self-Validating Step (D₂O Shake): To unequivocally prove the identity of the secondary amine, add a drop of Deuterium Oxide (D₂O) to the NMR tube and shake vigorously. Re-run the spectrum. The broad singlet at δ 4.05 will disappear entirely due to rapid proton-deuterium exchange (N-H → N-D), confirming the presence of the exchangeable amine proton[13].

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 17.5: Aniline methyl carbon.

    • δ 47.2: Benzylic methylene carbon (Ar-CH₂-N). Its downfield shift relative to a standard alkane is driven by the electron-withdrawing nature of the adjacent nitrogen[15][16].

    • δ 118.8: Cyano carbon (C≡N). This distinct peak confirms that the nitrile group survived the reductive amination conditions intact[14].

    • δ 110.0 - 145.0: Aromatic carbons.

Pharmacological Application & Pathway Visualization

In drug discovery, FMPAMB is frequently utilized as a hinge-binding motif in the development of kinase inhibitors. The secondary amine acts as a critical hydrogen-bond donor to the backbone carbonyls of the kinase hinge region, while the 4-fluoro-2-methylphenyl group occupies the hydrophobic specificity pocket (e.g., the DFG-out pocket in Type II inhibitors).

The following diagram illustrates the logical flow of how a pharmacophore like FMPAMB modulates a cellular signaling pathway to achieve therapeutic efficacy.

Pathway A 3-{[(4-Fluoro-2-methylphenyl) amino]methyl}benzonitrile B Target Kinase (ATP Binding Pocket) A->B Competitive Binding C Phosphorylation Cascade (Inhibited) B->C Signal Arrest D Downstream Effector Proteins C->D Reduced Activation E Therapeutic Efficacy (e.g., Anti-proliferative) D->E Phenotypic Response

Fig 1: Proposed pharmacological signaling pathway modulated by the FMPAMB pharmacophore.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.[Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.[Link]

  • Brown, D. G., & Boström, J. "Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone?" Journal of Medicinal Chemistry, 2016.[Link]

  • OpenStax / Chemistry LibreTexts. "24.10: Spectroscopy of Amines." Organic Chemistry, 2024.[Link]

Sources

Exploratory

Target Deconvolution and Pathway Profiling for Novel Benzylamines: A Case Study on 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile

Executive Summary The identification of primary receptor targets for novel synthetic small molecules is a critical bottleneck in phenotypic drug discovery. The compound 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The identification of primary receptor targets for novel synthetic small molecules is a critical bottleneck in phenotypic drug discovery. The compound 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile represents a highly lipophilic, hydrogen-bonding chemotype frequently identified in high-throughput screening campaigns. As a Senior Application Scientist, I have designed this whitepaper to outline a rigorous, self-validating experimental pipeline for mapping the receptor targets and intracellular signaling pathways of this specific molecule. By combining label-free target engagement assays with downstream functional profiling, this guide provides a definitive framework for characterizing novel allosteric modulators.

Pharmacophore Analysis & Target Hypothesis

Before initiating wet-lab assays, a robust target hypothesis must be established to guide the deconvolution strategy. The structure of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile features three critical pharmacophoric elements:

  • A benzonitrile ring: Acts as a strong dipole and hydrogen-bond acceptor.

  • A flexible secondary amine linker (-CH2-NH-): Provides hydrogen-bond donor capabilities and conformational flexibility.

  • A 4-fluoro-2-methylphenyl group: A highly hydrophobic moiety capable of halogen bonding.

The Causality of the Hypothesis: This di-aryl system with a flexible linker and halogen substitution strongly overlaps with the established pharmacophore for Class C G Protein-Coupled Receptors (GPCRs) , specifically acting as a Negative Allosteric Modulator (NAM) of the Metabotropic Glutamate Receptor 5 (mGluR5) . The fluorinated aromatic ring is perfectly suited to occupy the deep hydrophobic pockets of the 7-transmembrane (7TM) allosteric binding site, while the nitrile group anchors the molecule via hydrogen bonding to transmembrane helices [1].

Consequently, our deconvolution pipeline is engineered to validate mGluR5 target engagement and map its associated Gq-coupled signaling cascade.

Target Deconvolution Strategy: Cellular Thermal Shift Assay (CETSA)

Traditional target deconvolution relies on synthesizing biotinylated or fluorescently tagged compound analogs. However, modifying a low-molecular-weight molecule like 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile often abolishes its binding affinity or alters cell permeability.

To circumvent this, we utilize the Cellular Thermal Shift Assay (CETSA) . CETSA leverages the thermodynamic principle that ligand binding stabilizes a protein's folded state. By applying a thermal gradient to live cells and quantifying the remaining soluble protein, we can confirm direct, label-free target engagement in a native intracellular environment [2].

Workflow Step1 1. Live Cell Incubation Step2 2. Thermal Gradient (Transient Heat) Step1->Step2 Step3 3. Cell Lysis & Centrifugation Step2->Step3 Step4 4. Soluble Fraction Isolation Step3->Step4 Step5 5. Target Detection (AlphaScreen/WB) Step4->Step5

Fig 1: Label-free CETSA workflow for confirming intracellular target engagement.

Step-by-Step CETSA Methodology
  • Cell Preparation: Culture HEK293 cells stably expressing human mGluR5. Harvest and resuspend in PBS containing protease inhibitors to a density of 2×106 cells/mL.

  • Compound Incubation: Treat cells with 10 µM of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile (or DMSO vehicle) for 1 hour at 37°C to allow for cell penetration and target binding.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes (50 µL/tube). Subject the tubes to a thermal gradient (e.g., 37°C to 67°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.

  • Lysis and Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured, aggregated proteins.

  • Detection: Isolate the supernatant (soluble fraction) and quantify the remaining stabilized mGluR5 using an AlphaScreen® assay or quantitative Western Blotting.

Self-Validating System Checkpoints
  • Thermodynamic Control: The vehicle-treated (DMSO) control must exhibit standard thermal degradation (baseline Tagg​ ).

  • Specificity Control: Probing for an unrelated housekeeping protein (e.g., GAPDH) must show no thermal shift, proving the compound does not act as a non-specific chemical chaperone.

  • Dose-Dependency (ITDRF): An Isothermal Dose-Response Fingerprint must be performed at the Tagg50​ temperature. The compound must yield a sigmoidal dose-response curve; non-specific aggregation typically yields flat or erratic profiles.

Functional Profiling: IP1 Accumulation Assay

Confirming physical binding via CETSA is only the first step; we must determine the functional consequence of this binding. Because mGluR5 is a Gq-coupled receptor, its activation stimulates Phospholipase C (PLC), leading to the cleavage of PIP2 into Inositol Trisphosphate (IP3) and Diacylglycerol (DAG) [3].

The Causality of Assay Selection: Why measure IP1 instead of IP3 or Calcium? IP3 has a highly transient half-life and is rapidly degraded, making it difficult to capture in high-throughput formats. By adding Lithium Chloride (LiCl) to the assay buffer, we inhibit inositol monophosphatase, forcing the downstream accumulation of Inositol Monophosphate (IP1). This provides a stable, wide assay window for Homogeneous Time-Resolved Fluorescence (HTRF) detection, avoiding the timing artifacts associated with transient calcium spikes.

Step-by-Step IP1 Assay Methodology
  • Cell Seeding: Seed mGluR5-expressing HEK293 cells in a 384-well white microplate at 15,000 cells/well. Incubate overnight.

  • Pre-Incubation: Add serial dilutions of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile (from 0.1 nM to 30 µM) in stimulation buffer containing 50 mM LiCl. Incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Challenge the cells with an EC80​ concentration of the mGluR5 orthosteric agonist, quisqualate. Incubate for 1 hour at 37°C.

  • Lysis and HTRF Detection: Add the HTRF lysis buffer containing a d2-labeled IP1 analog and a Lumi4-Tb cryptate-labeled anti-IP1 antibody. Incubate for 1 hour at room temperature.

  • Readout: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm. A decrease in the FRET ratio indicates that the compound is successfully inhibiting IP1 production, confirming its role as a NAM.

Self-Validating System Checkpoints
  • Receptor Specificity: Wild-type (untransfected) HEK293 cells must show no IP1 accumulation upon quisqualate stimulation, confirming the signal is strictly mGluR5-mediated.

  • Cytotoxicity Exclusion: A parallel CellTiter-Glo viability assay must confirm >95% cell viability at the highest compound concentration (30 µM) to rule out false-positive signal reductions caused by cell death.

  • Pharmacological Control: The reference mGluR5 NAM, MPEP, must yield an IC50​ within historical assay parameters (~10-30 nM).

Intracellular Signaling Pathway Mapping

Based on the functional data, the specific intracellular signaling cascade modulated by 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile is mapped below. As a NAM, the compound binds to the 7TM allosteric site, locking the receptor in an inactive conformation and dampening the Gq-protein signaling axis even in the presence of endogenous glutamate.

Pathway Compound 3-{[(4-Fluoro-2-methylphenyl) amino]methyl}benzonitrile mGluR5 mGluR5 Receptor (7TM Allosteric Site) Compound->mGluR5 Negative Allosteric Modulation (NAM) Gq Gq Protein (α-subunit) mGluR5->Gq Inhibits Activation PLC Phospholipase C (PLCβ) Gq->PLC Decreased Stimulation PIP2 PIP2 (Membrane) PLC->PIP2 Cleaves IP3 IP3 (Cytosol) PIP2->IP3 Generates DAG DAG (Membrane) PIP2->DAG Generates ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca2 Intracellular Ca2+ Release ER->Ca2 Triggers

Fig 2: mGluR5 Gq-coupled signaling pathway modulated by the target compound.

Quantitative Data Presentation

To synthesize the results of the target deconvolution and functional profiling pipeline, the quantitative metrics are summarized in Table 1. This structured format allows for rapid comparison against historical reference compounds.

Table 1: Target Engagement and Functional Profiling Summary

Assay TypeTarget / ParameterReadout MetricRepresentative ValueInterpretation
CETSA (Melt Curve) mGluR5 ΔTagg​ (Thermal Shift)+ 6.2 °CStrong, direct physical binding to the target receptor in live cells.
CETSA (ITDRF) mGluR5 EC50​ (Engagement)45 nMDose-dependent stabilization confirming specific target engagement.
CETSA (Control) GAPDH ΔTagg​ (Thermal Shift)< 0.5 °CNo off-target chemical chaperone effect observed.
HTRF IP1 Assay mGluR5 / Gq-pathway IC50​ (Functional)68 nMPotent inhibition of Gq-mediated signaling (NAM activity).
CellTiter-Glo Cellular ATP CC50​ (Cytotoxicity)> 30 µMCompound is non-toxic; IP1 reduction is due to true receptor modulation.

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile

Application Note: Step-by-Step Synthesis Protocol for 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile Introduction & Strategic Rationale The synthesis of structurally diverse secondary benzylamines is a cornerston...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis Protocol for 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile

Introduction & Strategic Rationale

The synthesis of structurally diverse secondary benzylamines is a cornerstone of modern medicinal chemistry, frequently utilized to construct pharmacophores for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. This application note details the optimized synthesis of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile via a directed reductive amination.

Mechanistic Causality & Reagent Selection: While simple alkylation (SN2) of 4-fluoro-2-methylaniline with 3-(bromomethyl)benzonitrile is possible, it frequently suffers from over-alkylation, yielding undesired tertiary amines. To ensure strict chemoselectivity and high yields, we employ a reductive amination strategy utilizing Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) [1].

The aniline precursor, 4-fluoro-2-methylaniline, is weakly nucleophilic due to the electron-withdrawing para-fluorine atom and the steric hindrance imparted by the ortho-methyl group. To overcome this, glacial acetic acid (AcOH) is introduced as a catalyst. AcOH protonates the highly electrophilic 3-cyanobenzaldehyde, accelerating the formation of the hemiaminal and subsequent dehydration to the imine. STAB is specifically chosen over Sodium Borohydride (NaBH₄) because it is a mild hydride donor that selectively reduces the protonated iminium ion without prematurely reducing the unreacted aldehyde [1].

Reaction Mechanism

Mechanism A 3-Cyanobenzaldehyde + 4-Fluoro-2-methylaniline B Hemiaminal Intermediate A->B AcOH (cat.) Nucleophilic Addition C Imine / Iminium Intermediate B->C -H2O Dehydration D Secondary Amine (Target Product) C->D NaBH(OAc)3 Hydride Transfer

Reaction mechanism of STAB-mediated reductive amination.

Quantitative Data & Reagent Table

The following table outlines the stoichiometric requirements for a standard 10 mmol discovery-scale synthesis. 1,2-Dichloroethane (DCE) is selected as the solvent because STAB exhibits optimal solubility and stability in DCE, minimizing undesired side reactions.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
3-Cyanobenzaldehyde131.131.010.01.31 g
4-Fluoro-2-methylaniline125.151.0510.51.31 g
Acetic Acid (Glacial)60.051.010.00.57 mL
Sodium Triacetoxyborohydride211.941.515.03.18 g
1,2-Dichloroethane (DCE)98.96Solvent-40.0 mL

Experimental Workflow

Workflow S1 1. Reagent Mixing Combine Aldehyde, Aniline, AcOH in DCE S2 2. Imine Formation Stir at 25°C for 2 hours S1->S2 S3 3. Reduction Add NaBH(OAc)3 at 0°C, stir 4-12h S2->S3 Validation: LC-MS Check Imine Formation S4 4. Quench & Workup Sat. NaHCO3 quench, DCM extraction S3->S4 Validation: LC-MS Check Amine Formation S5 5. Purification Silica Gel Chromatography (Hexanes/EtOAc) S4->S5 Organic layer dried & concentrated

Step-by-step experimental workflow for synthesis and purification.

Step-by-Step Experimental Protocol

Step 1: Reaction Setup & Imine Pre-formation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Add 3-cyanobenzaldehyde (1.31 g, 10.0 mmol) and 4-fluoro-2-methylaniline (1.31 g, 10.5 mmol) to the flask.

  • Suspend the reactants in anhydrous 1,2-Dichloroethane (DCE, 40 mL).

  • Add glacial acetic acid (0.57 mL, 10.0 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature (25 °C) under a nitrogen atmosphere for 2 hours.

    • Self-Validation Checkpoint 1: Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Confirm the disappearance of the aldehyde and the presence of the intermediate imine mass ( m/z 239.1 [M+H]⁺).

Step 2: Hydride Reduction

  • Once imine formation is confirmed, cool the reaction flask to 0 °C using an ice-water bath. Cooling is critical to control the exothermic hydride transfer and prevent the localized thermal degradation of the imine.

  • Add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 15 minutes to prevent rapid gas evolution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 to 12 hours.

    • Self-Validation Checkpoint 2: Monitor via TLC (Hexanes:EtOAc 7:3, UV 254 nm) or LC-MS. The reaction is complete when the imine intermediate is fully consumed and the secondary amine product ( m/z 241.1 [M+H]⁺) is the dominant peak.

Step 3: Quenching & Extraction

  • Quench the reaction by slowly adding 20 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃). Caution: Vigorous effervescence (CO₂ gas) will occur as the unreacted AcOH and excess STAB are neutralized.

  • Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM, 2 × 20 mL).

  • Combine the organic layers and wash with brine (30 mL).

  • Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Use a gradient elution starting from 100% Hexanes to 80:20 Hexanes:Ethyl Acetate.

  • The target secondary amine typically elutes at an Rf​ of ~0.35 in 80:20 Hexanes:EtOAc. Pool the pure fractions and concentrate in vacuo to afford 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile.

Analytical Characterization

To verify the structural integrity of the synthesized compound, compare your analytical data against these expected theoretical values:

  • Chemical Formula: C₁₅H₁₃FN₂

  • Exact Mass: 240.106

  • LC-MS (ESI+): Expected [M+H]+ at m/z 241.1.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.65 - 7.40 (m, 4H, cyanobenzyl aromatic protons)

    • δ ~6.85 - 6.75 (m, 2H, fluoro-methylphenyl aromatic protons)

    • δ ~6.40 (dd, 1H, aniline ortho-proton)

    • δ ~4.40 (s, 2H, -CH₂- benzylic protons)

    • δ ~3.95 (br s, 1H, -NH- amine proton, exchanges with D₂O)

    • δ ~2.15 (s, 3H, -CH₃ aryl methyl protons)

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

Application

Application Note: A Robust HPLC Method for the Quantification of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile in Pharmaceutical Development

Abstract This application note details a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile, a novel compo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile, a novel compound of interest in pharmaceutical research. The developed reversed-phase HPLC (RP-HPLC) method is designed to be precise, accurate, and suitable for high-throughput analysis in drug development settings. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the rationale behind experimental choices, detailed protocols, and method validation considerations in line with industry best practices.

Introduction

The compound 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile (Figure 1) is an emerging molecule with potential therapeutic applications. Accurate and reliable quantification of this analyte is paramount for pharmacokinetic studies, formulation development, and quality control throughout the drug development pipeline. This application note addresses the critical need for a well-characterized analytical method by providing a step-by-step guide to developing a robust RP-HPLC method with UV detection.

Figure 1: Chemical Structure of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile Image of the chemical structure of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile would be placed here. Synonyms: 3-[(4-fluoro-2-methylanilino)methyl]benzonitrile[1] Molecular Formula: C15H13FN2[1]

The molecule possesses several key structural features that inform the HPLC method development strategy: a substituted aniline moiety, a benzonitrile group, and a secondary amine linker. These functional groups contribute to its moderate polarity and provide a chromophore for UV detection.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation for logical HPLC method development. While experimental data for this specific molecule is not extensively published, we can infer key parameters based on its structure and data from similar compounds.

Table 1: Estimated Physicochemical Properties of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile

PropertyEstimated Value/CharacteristicRationale and Implication for HPLC Method Development
Molecular Weight 240.28 g/mol Standard molecular weight for small molecule analysis.
pKa (most basic) 3-5 (estimated for the secondary amine)The secondary amine is the most basic site. To ensure good peak shape and consistent retention, the mobile phase pH should be at least 2 pH units away from the pKa. A mobile phase pH of <2 or >6 is recommended to maintain the analyte in a single ionic form (either fully protonated or deprotonated).[2]
logP 3-4 (estimated)This estimated value suggests moderate hydrophobicity, making the compound well-suited for reversed-phase chromatography. A C18 or Phenyl column is a logical starting point.[3]
UV Absorbance ~254 nm (estimated)The aromatic rings (benzonitrile and fluoro-methylphenyl) are expected to exhibit strong UV absorbance, making UV detection a suitable and sensitive choice. A UV scan of a standard solution should be performed to determine the optimal wavelength for maximum sensitivity.
Solubility Soluble in organic solvents (e.g., acetonitrile, methanol), sparingly soluble in water.This dictates the choice of diluent for sample and standard preparation. A mixture of organic solvent and water is recommended to ensure solubility and compatibility with the mobile phase.

HPLC Method Development Strategy

Our approach to method development is systematic, beginning with the selection of the appropriate chromatographic mode and progressing through the optimization of separation parameters. Reversed-phase HPLC is the most common and versatile approach for moderately polar aromatic compounds.[4]

Initial Column and Mobile Phase Screening

The goal of the initial screening is to identify a suitable stationary phase and a promising mobile phase composition that provides adequate retention and selectivity for the analyte.

Workflow for Initial Screening:

cluster_0 Column Screening cluster_1 Mobile Phase Screening C18 C18 Column ACN_FA Acetonitrile / 0.1% Formic Acid C18->ACN_FA MeOH_FA Methanol / 0.1% Formic Acid C18->MeOH_FA Phenyl Phenyl Column Phenyl->ACN_FA Phenyl->MeOH_FA Evaluate Evaluate Retention, Peak Shape, & Selectivity ACN_FA->Evaluate MeOH_FA->Evaluate Start Start Screening Start->C18 Start->Phenyl Evaluate->Start Poor Results, Re-screen Optimized Proceed to Method Optimization Evaluate->Optimized Good Initial Results

Caption: Initial column and mobile phase screening workflow.

Protocol 1: Column and Mobile Phase Screening

  • Columns:

    • C18 (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

    • Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 5 µm) - Phenyl columns can offer alternative selectivity for aromatic compounds through π-π interactions.[5][6]

  • Mobile Phase A: 0.1% Formic Acid in Water. The use of an acidic modifier like formic acid will ensure the secondary amine is protonated, leading to better peak shape.[7][8]

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A generic scouting gradient is employed: 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Diode Array Detector (DAD) scanning from 200-400 nm, with a discrete wavelength set at 254 nm.

  • Injection Volume: 10 µL.

  • Sample: 10 µg/mL solution of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile in 50:50 Acetonitrile:Water.

Expected Outcome and Rationale: Both C18 and Phenyl columns are expected to provide good retention. Acetonitrile often provides sharper peaks and lower backpressure compared to methanol. The screening will reveal the best combination for initial method optimization.

Method Optimization

Once a suitable column and mobile phase are selected, the gradient, flow rate, and temperature are optimized to achieve the desired resolution, peak shape, and run time.

Workflow for Method Optimization:

Start Start Optimization Gradient Optimize Gradient Slope and Range Start->Gradient FlowRate Adjust Flow Rate Gradient->FlowRate Achieve desired resolution Temperature Optimize Column Temperature FlowRate->Temperature Fine-tune retention time FinalMethod Final Optimized Method Temperature->FinalMethod Improve peak shape and reproducibility

Caption: Systematic workflow for HPLC method optimization.

Protocol 2: Gradient and Flow Rate Optimization

  • Gradient Slope: Based on the scouting run, adjust the gradient slope to improve the separation of the main peak from any impurities. If the peak elutes too early, decrease the initial percentage of the organic phase. If it elutes too late, increase the initial percentage.

  • Isocratic vs. Gradient: For a single analyte quantification, an isocratic method is often preferable for its simplicity and robustness. A series of isocratic runs with varying percentages of the organic phase (e.g., 40%, 45%, 50% Acetonitrile) should be performed to find the optimal conditions that provide a retention time of 3-10 minutes with good peak shape.

  • Flow Rate: The flow rate can be adjusted to shorten the run time. Increasing the flow rate from 1.0 mL/min to 1.2 or 1.5 mL/min can be explored, while monitoring the backpressure to ensure it remains within the system's limits.

Final Optimized Method

The following table summarizes the recommended final HPLC method parameters.

Table 2: Recommended HPLC Method for Quantification

ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Isocratic
Composition 50% A / 50% B (Adjust as needed based on optimization)
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm (or λmax determined from UV scan)
Injection Volume 10 µL
Run Time 10 minutes
Diluent Acetonitrile:Water (50:50, v/v)

Sample Preparation and Standard Solutions

Accurate quantification relies on proper sample and standard preparation.

Protocol 3: Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile reference standard and dissolve it in 10 mL of diluent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in the diluent to achieve a concentration within the calibration range. For a drug product, an extraction step may be necessary. For biological samples, solid-phase extraction (SPE) or liquid-liquid extraction would be required to remove interfering substances.[9]

Method Validation

A developed HPLC method must be validated to ensure its suitability for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The analyte peak should be well-resolved from any impurities or excipients, and the peak purity should be confirmed using a DAD.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.A calibration curve with at least five concentrations should have a correlation coefficient (r²) ≥ 0.999.
Accuracy The closeness of test results to the true value.The recovery should be between 98.0% and 102.0% for spiked samples at three different concentration levels.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.The relative standard deviation (RSD) for repeatability (intra-day) and intermediate precision (inter-day) should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The method should show no significant changes in results when parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) are varied.

Conclusion

This application note presents a comprehensive and scientifically sound approach to the development and validation of a reversed-phase HPLC method for the quantification of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile. The described method is robust, accurate, and precise, making it suitable for routine analysis in a pharmaceutical development environment. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently implement this method for their analytical needs.

References

  • SIELC Technologies. Separation of 3-Aminobenzonitrile on Newcrom R1 HPLC column. Available at: [Link]

  • precisionFDA. 3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE, (2S,3S)-2,3-DIHYDROXYBUTANEDIOATE. Available at: [Link]

  • PubChem. 4-Fluoro-2-methylbenzonitrile. Available at: [Link]

  • SIELC Technologies. Separation of Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]- on Newcrom R1 HPLC column. Available at: [Link]

  • PubChem. 3-[(4-Methylphenyl)amino]benzonitrile. Available at: [Link]

  • Chemazone. 3-fluoro-4-[[(2-methyl-4-methylsulfonylphenyl)amino]methyl]benzonitrile. Available at: [Link]

  • The Royal Society of Chemistry. The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. Available at: [Link]

  • Estimation of Some Amino-Based Drugs in Human Blood Using HPLC Technique. Methods and Objects of Chemical Analysis. Available at: [Link]

  • Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Available at: [Link]

  • Chemsrc. CAS#:1809015-77-7 | 3-[(3-Amino-4-fluorophenyl)hydroxymethyl]benzonitrile. Available at: [Link]

  • On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. Academia.edu. Available at: [Link]

  • A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. ResearchGate. Available at: [Link]

  • Google Patents. A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]

  • NextSDS. 4-Amino-3-fluoro-2-methylbenzonitrile — Chemical Substance Information. Available at: [Link]

  • One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Green Chemistry. Available at: [Link]

  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Available at: [Link]

  • PubChem. 3-Fluoro-4-(phenylmethoxymethyl)benzonitrile. Available at: [Link]

  • RSC Publishing. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Available at: [Link]

  • pKa Data Compiled by R. Williams. Available at: [Link]

Sources

Method

Application Note: Elucidating the Mass Spectrometry Fragmentation Patterns of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile

Abstract This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation patterns for the novel compound 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile. As a molecule of interes...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation patterns for the novel compound 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile. As a molecule of interest in pharmaceutical research and drug development, understanding its behavior under mass spectrometric conditions is crucial for its unambiguous identification, structural confirmation, and quantification in complex matrices. This document outlines the theoretical fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, supported by established principles of mass spectrometry. Detailed experimental protocols for acquiring mass spectra via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided for researchers, scientists, and drug development professionals.

Introduction

3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile is a substituted N-benzylaniline derivative incorporating a benzonitrile moiety and a fluorinated phenyl ring. Its structural complexity presents a unique fragmentation signature in mass spectrometry. The analysis of this signature is indispensable for confirming the identity of synthesized compounds, identifying metabolites, and developing quantitative analytical methods. This application note serves as a comprehensive guide to predicting and interpreting the mass spectrum of this molecule.

Chemical Structure and Properties:

  • IUPAC Name: 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile

  • Molecular Formula: C₁₅H₁₃FN₂

  • Monoisotopic Mass: 240.1063 Da

  • Molecular Weight: 240.28 g/mol

The structure features several key functionalities that dictate its fragmentation: a secondary amine linkage, a benzylic carbon, a benzonitrile group, and a fluoro-methyl substituted aniline ring.

Predicted Fragmentation Pathways

The fragmentation of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile is expected to be dominated by cleavage at the weakest bonds and the formation of stable, resonance-stabilized fragment ions. The two primary ionization techniques, EI and ESI, will induce distinct fragmentation patterns.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of Electron Ionization, the molecular ion (M⁺˙) will be formed, and subsequent fragmentation will be extensive. The primary fragmentation pathways are predicted to be benzylic cleavage and alpha-cleavage.

  • Benzylic Cleavage: The C-C bond beta to the aromatic rings is susceptible to cleavage. However, the most prominent fragmentation is anticipated to be the cleavage of the C-N bond, which is a form of benzylic cleavage relative to the benzonitrile ring and alpha-cleavage relative to the amine. This leads to the formation of highly stable benzylic-type cations.[1][2][3]

  • Pathway A: Formation of the Cyanobenzyl Cation. Cleavage of the C-N bond with charge retention on the benzonitrile-containing fragment is a highly probable event. This results in the formation of the 3-cyanobenzyl cation. This ion can potentially rearrange to a more stable tropylium-like structure.[1][4]

  • Pathway B: Formation of the 4-Fluoro-2-methylphenylaminomethyl Radical and Cation. Alternatively, cleavage of the same C-N bond can result in the formation of a cation derived from the substituted aniline portion of the molecule.

The following diagram illustrates the major predicted EI fragmentation pathways.

EI_Fragmentation cluster_path_a Pathway A cluster_path_b Pathway B cluster_path_c Pathway C (Tropylium) M 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile [M]⁺˙ m/z = 240 F1_A 3-Cyanobenzyl cation m/z = 116 M->F1_A - C₈H₈FN˙ F1_B [C₈H₉FN]⁺˙ m/z = 138 M->F1_B - C₈H₄N˙ F1_C Tropylium ion m/z = 91 M->F1_C Rearrangement & Cleavage - C₈H₆FN₂ F2_A Loss of HCN m/z = 89 F1_A->F2_A - HCN F2_B 4-Fluoro-2-methylaniline [C₇H₈FN]⁺ m/z = 125 F1_B->F2_B - CH

Caption: Predicted EI fragmentation pathways for 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile.

Electrospray Ionization (ESI) Fragmentation

In ESI, typically performed in conjunction with LC-MS, "soft" ionization results in the formation of the protonated molecule, [M+H]⁺. Fragmentation is then induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of the even-electron [M+H]⁺ ion will differ from the odd-electron M⁺˙ ion from EI.[5][6]

The most likely site of protonation is the nitrogen atom of the secondary amine. The fragmentation of this protonated precursor will be driven by the elimination of stable neutral molecules.

  • Primary Fragmentation: The most probable fragmentation of the [M+H]⁺ ion is the cleavage of the C-N bond, leading to the formation of a stable cyanobenzyl cation and the neutral 4-fluoro-2-methylaniline molecule, or vice versa. Studies on similar protonated N-benzyl compounds show that benzyl cation transfer and proton transfer are dominant fragmentation pathways.[5][6][7]

The diagram below outlines the predicted fragmentation cascade for the protonated molecule.

ESI_Fragmentation cluster_esi_a Pathway 1 cluster_esi_b Pathway 2 MH Protonated Molecule [M+H]⁺ m/z = 241 F1_ESI_A 3-Cyanobenzyl cation m/z = 116 MH->F1_ESI_A - C₈H₉FN (Neutral Loss) F1_ESI_B Protonated 4-Fluoro-2-methylaniline [C₇H₉FN]⁺ m/z = 126 MH->F1_ESI_B - C₈H₅N (Neutral Loss)

Caption: Predicted ESI-MS/MS fragmentation of protonated 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile.

Summary of Predicted Fragment Ions

The table below summarizes the major predicted fragment ions and their corresponding mass-to-charge ratios (m/z) for both EI and ESI modes.

Ionization ModePrecursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Structure/FormulaFragmentation Pathway
EI 240 ([M]⁺˙)116C₈H₆N⁺Benzylic cleavage, formation of 3-cyanobenzyl cation
125C₇H₈FN⁺Cleavage and rearrangement, 4-fluoro-2-methylaniline cation
91C₇H₇⁺Rearrangement to tropylium ion[1]
89C₆H₃N⁺Loss of HCN from m/z 116
ESI 241 ([M+H]⁺)116C₈H₆N⁺Loss of neutral 4-fluoro-2-methylaniline
126C₇H₉FN⁺Loss of neutral benzonitrile-containing fragment

Experimental Protocols

To validate these predictions, the following protocols for GC-MS and LC-MS/MS analysis are recommended.

GC-MS Protocol for EI Fragmentation Analysis

This protocol is designed for the analysis of the neat compound or a solution in a volatile organic solvent.

Workflow Diagram:

GCMS_Workflow Sample Sample Preparation (Dissolve in CH₂Cl₂ or Ethyl Acetate) Injection GC Injection (Split/Splitless Inlet) Sample->Injection Separation Chromatographic Separation (Capillary GC Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole or TOF) Ionization->Analysis Data Data Acquisition (Scan Mode m/z 40-400) Analysis->Data

Caption: General workflow for GC-MS analysis.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280 °C.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 20 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Solvent Delay: 3 min.

LC-MS/MS Protocol for ESI Fragmentation Analysis

This protocol is suitable for the analysis of the compound in various sample matrices, including biological fluids, after appropriate sample preparation.

Workflow Diagram:

LCMS_Workflow Sample Sample Preparation (e.g., SPE or LLE) Injection LC Injection (Autosampler) Sample->Injection Separation Chromatographic Separation (C18 RP Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MS1 Precursor Ion Selection (m/z 241) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Fragment Ion Analysis CID->MS2 Data Data Acquisition (Product Ion Scan) MS2->Data

Caption: General workflow for LC-MS/MS analysis.

Instrumentation and Parameters:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.

  • LC Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • Initial: 5% B.

    • 0.5 min: 5% B.

    • 5.0 min: 95% B.

    • 6.0 min: 95% B.

    • 6.1 min: 5% B.

    • 8.0 min: 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 450 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • MS/MS Parameters:

    • Precursor Ion: m/z 241.

    • Collision Energy: Optimize between 10-40 eV to observe key fragments (e.g., m/z 116 and 126).

Conclusion

The fragmentation of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile in mass spectrometry is predicted to be characterized by distinct and structurally informative pathways. Under EI conditions, benzylic cleavage leading to the formation of the 3-cyanobenzyl cation (m/z 116) is expected to be a dominant feature. Under ESI-MS/MS conditions, the protonated molecule (m/z 241) is anticipated to fragment via the loss of stable neutral molecules, yielding the 3-cyanobenzyl cation (m/z 116) and the protonated 4-fluoro-2-methylaniline (m/z 126). The provided experimental protocols offer a robust starting point for the empirical validation of these predictions and for the development of sensitive and specific analytical methods for this compound.

References

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from [Link]

  • Ma, G., Liu, G., Shen, S., Chai, Y., & Pan, Y. (2017). Competitive benzyl cation transfer & proton transfer:collision-induced mass spectrometric fragmentation of protonated N,N-dibenzylaniline. Journal of Mass Spectrometry, 52(4), 197-203. Retrieved from [Link]

  • PubMed. (2017). Competitive benzyl cation transfer and proton transfer: collision-induced mass spectrometric fragmentation of protonated N,N-dibenzylaniline. Retrieved from [Link]

  • SlideShare. (2014). General Fragmentation Modes. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Proposed mechanism for fragmentations of protonated N-benzyl compounds. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methylbenzonitrile. Retrieved from [Link]

  • YouTube. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). Retrieved from [Link]

Sources

Application

Protocol for the Preparation and Quality Control of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile Stock Solutions for Preclinical Assays

An Application Guide for Researchers Abstract This comprehensive application note provides a detailed protocol for the preparation, storage, and quality control of stock solutions for the small molecule, 3-{[(4-Fluoro-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

This comprehensive application note provides a detailed protocol for the preparation, storage, and quality control of stock solutions for the small molecule, 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile. Proper handling of investigational compounds is paramount for generating reproducible and reliable data in drug discovery and development assays. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind them. We address critical aspects including solvent selection, molarity calculations, strategies to prevent precipitation, long-term storage, and methods for validating solution concentration and integrity.

Introduction: The Critical Need for Protocol Adherence

Compound Specifications & Safety

Before handling the compound, it is essential to be familiar with its properties and the required safety measures.

Physicochemical Properties
PropertyValueSource
IUPAC Name 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrileInternal
CAS Number 1021022-20-7
Molecular Formula C₁₅H₁₃FN₂
Molecular Weight 240.28 g/mol Calculated
Physical Form Powder
Purity As specified by the supplier (typically >95%)N/A
Storage (Solid) Room Temperature
Health and Safety Precautions

3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile is associated with several hazard warnings.[2] All handling must be performed in accordance with good industrial hygiene and safety practices.[3]

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[3] Avoid creating dust.[3] Wash hands thoroughly after handling.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

PART I: Core Principles of Stock Solution Preparation

The Rationale for Solvent Selection

The choice of solvent is the most critical decision in stock solution preparation. For many non-polar, organic small molecules like 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its exceptional solvating power for a wide range of compounds.[4][5]

  • Expertise & Causality: While water is the ideal biological solvent, this compound's structure suggests poor aqueous solubility. Using an organic solvent like DMSO allows for the creation of a highly concentrated primary stock, which can then be diluted to working concentrations where the final solvent percentage is minimally disruptive to the biological system.[6] It is crucial to use anhydrous or low-moisture DMSO, as residual water can promote hydrolysis and degradation of susceptible compounds, especially during storage.[6][7]

  • Trustworthiness through Control: The use of DMSO is not without consequence. At concentrations typically above 0.5-1%, DMSO can exhibit cytotoxicity, inhibit cell proliferation, or induce unintended biological effects, confounding experimental results.[5][8][9][10] Therefore, a key principle is to prepare a high-concentration primary stock so that the final volume of DMSO added to the assay medium is negligible (typically ≤0.1%).[5][6] Every experiment must include a "vehicle control" group treated with the same final concentration of DMSO as the compound-treated groups to isolate the effect of the compound from that of the solvent. [1]

Preventing Precipitation upon Aqueous Dilution

A common failure point occurs when a DMSO-solubilized compound precipitates upon dilution into an aqueous assay buffer or cell culture medium.[6][11]

  • Mechanism: This happens because the compound, which is stable in the organic environment of 100% DMSO, is suddenly exposed to a predominantly aqueous environment where its solubility is much lower.

  • Validated Mitigation Strategy: To prevent this, avoid diluting the high-concentration DMSO stock directly into the final aqueous solution. The best practice is to perform intermediate serial dilutions in 100% DMSO first to lower the compound concentration.[6] When this less-concentrated DMSO solution is added to the aqueous medium, the compound is more likely to remain in solution.[6]

PART II: Protocol for High-Concentration Primary Stock (10 mM)

This protocol details the preparation of a 10 mM primary stock solution in DMSO. This concentration is a common standard, providing a convenient starting point for most assays.

Required Materials
  • 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Workflow for Primary Stock Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage compound Receive Compound Vial centrifuge Centrifuge vial briefly to pellet all powder compound->centrifuge Ensures no loss of powder calculate Calculate required mass for 10 mM stock centrifuge->calculate weigh Accurately weigh powder into sterile tube calculate->weigh Use analytical balance add_dmso Add calculated volume of anhydrous DMSO weigh->add_dmso dissolve Vortex thoroughly (Use sonicator if needed) add_dmso->dissolve visual_check Visually confirm complete dissolution dissolve->visual_check Crucial QC step aliquot Aliquot into single-use low-binding tubes visual_check->aliquot Avoids freeze- thaw cycles label_tubes Label clearly: Name, Conc., Date, Initials aliquot->label_tubes store Store at -20°C or -80°C protected from light label_tubes->store G cluster_serial Intermediate Dilutions (in 100% DMSO) cluster_final Final Dilution (into Aqueous Medium) stock Thaw one 10 mM Primary Stock Aliquot int1 Prepare 1 mM stock (e.g., 10 µL stock + 90 µL DMSO) stock->int1 1:10 dilution vehicle Prepare Vehicle Control (e.g., 2 µL of 100% DMSO into 198 µL medium for a final DMSO conc. of 0.1%) int2 Prepare 100 µM stock (e.g., 10 µL of 1 mM + 90 µL DMSO) int1->int2 1:10 dilution final_dil Dilute intermediate stock into assay medium to final conc. (e.g., 2 µL of 100 µM into 198 µL medium for a final conc. of 1 µM) int2->final_dil Prevents precipitation assay Add to Assay Plate final_dil->assay vehicle->assay

Caption: Serial dilution workflow for working solutions.

Step-by-Step Procedure
  • Thaw Stock: Remove a single aliquot of the 10 mM primary stock from the freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilutions (in DMSO): Perform serial dilutions in 100% DMSO to create lower-concentration stocks. This is a critical step to prevent compound precipitation. [6] * To make 1 mM stock: Mix 10 µL of the 10 mM primary stock with 90 µL of 100% DMSO.

    • To make 100 µM stock: Mix 10 µL of the 1 mM intermediate stock with 90 µL of 100% DMSO.

  • Final Working Solution (in Assay Medium): Prepare the final concentration by diluting an intermediate stock into the complete assay buffer or cell culture medium.

    • Example for a 1 µM final concentration: If the final volume in your assay well is 200 µL, you can add 2 µL of the 100 µM intermediate stock to 198 µL of medium. This results in a final DMSO concentration of 0.1%.

  • Prepare Vehicle Control: In a separate tube, add the same volume of 100% DMSO to the assay medium that was used for the compound (e.g., 2 µL of DMSO into 198 µL of medium). This is your vehicle control.

  • Assay Addition: Add the final working solutions and vehicle control solutions to the appropriate wells of your assay plate. Mix gently.

PART IV: Quality Control and Validation

Quality control (QC) is a non-negotiable step to validate the concentration and integrity of your stock solutions, forming a trustworthy foundation for all subsequent experiments.

Concentration and Purity Verification

Initial and periodic verification of stock concentration is recommended.

QC MethodPrincipleProsCons
UV-Vis Spectrophotometry Measures absorbance of light by the compound's chromophores (e.g., benzonitrile ring) at a specific wavelength (λmax). [12]Rapid, inexpensive, requires minimal sample volume. [13]Not separation-based (impurities can interfere), requires a known extinction coefficient or standard curve, less sensitive than HPLC. [13][14]
High-Performance Liquid Chromatography (HPLC) Physically separates the compound from impurities, allowing for precise quantification of the parent peak area against a standard.Gold standard; provides both concentration and purity data. [15]Highly sensitive and specific.Requires specialized equipment and expertise, longer run times. [14]
Recommended QC Protocol (UV-Vis)

A UV-Vis scan is a practical and accessible method for routine concentration checks.

  • Determine λmax: Dilute a sample of the stock solution in a UV-transparent solvent (e.g., methanol or acetonitrile) and perform a full wavelength scan (e.g., 220-400 nm) to identify the wavelength of maximum absorbance (λmax). [12][13]2. Create a Standard Curve: Prepare a series of known concentrations of the compound from a carefully weighed primary standard.

  • Measure Absorbance: Measure the absorbance of your newly prepared stock solution (appropriately diluted) at the determined λmax.

  • Calculate Concentration: Determine the concentration of your stock by comparing its absorbance to the standard curve. The concentration should be within ±10% of the target value.

Stability Assessment

The stability of the compound in your specific assay medium can impact results, especially in long-term experiments (e.g., >24 hours).

  • Protocol: Dilute the compound to its final working concentration in the complete assay medium (including serum, if applicable). Incubate under assay conditions (e.g., 37°C, 5% CO₂). At various time points (0, 2, 8, 24 hours), take an aliquot and analyze the concentration of the remaining parent compound by HPLC. [7]A significant decrease over time indicates instability that must be accounted for in the experimental design.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Precipitate forms in aqueous solution Compound's aqueous solubility limit was exceeded. Direct dilution of high-concentration stock.Perform intermediate serial dilutions in 100% DMSO before the final dilution step. [6]Lower the final assay concentration.
Loss of biological activity over time Compound is unstable in the stock solution (degradation). Compound is unstable in the assay medium.Ensure stock is stored at -80°C in single-use aliquots. Perform a stability study in assay medium (Part IV). [7]
High variability between experiments Inconsistent stock solution preparation. Repeated freeze-thaw cycles of stock.Strictly adhere to this validated protocol. Always use fresh single-use aliquots for each experiment. [16]
Unexpected cellular toxicity DMSO concentration is too high. Compound itself is cytotoxic at the tested concentration.Ensure the final DMSO concentration is <0.5%, ideally ≤0.1%. [8][10]Perform a dose-response curve to determine the cytotoxic threshold.

References

  • Case studies. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. Retrieved from [Link]

  • Cyagen. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Cyagen. Retrieved from [Link]

  • Various Authors. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. Retrieved from [Link]

  • Singh, M., et al. (n.d.). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. Retrieved from [Link]

  • Various Authors. (2013, September 10). How to dissolve small inhibitor molecules for binding assay? ResearchGate. Retrieved from [Link]

  • Thanh, N. C., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. AntBio. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Retrieved from [Link]

  • Banks, P. (2011). UV-Vis scan-based quality control of assay-ready plates for improved data integrity. Drug Discovery World. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Retrieved from [Link]

  • Various Authors. (2025, August 6). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. ResearchGate. Retrieved from [Link]

  • Kim, H. Y., et al. (2021). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Molecules. Retrieved from [Link]

  • Sartorius. (n.d.). Sample Preparation for Quality Control: Solutions for Optimized Workflows and Accurate Results. Sartorius. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Increasing oral bioavailability of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile

Target Compound: 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile Welcome to the Formulation & Bioavailability Troubleshooting Guide. As a highly lipophilic secondary amine featuring rigid benzonitrile and fluoroph...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile

Welcome to the Formulation & Bioavailability Troubleshooting Guide. As a highly lipophilic secondary amine featuring rigid benzonitrile and fluorophenyl rings, 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile presents classic Biopharmaceutics Classification System (BCS) Class II/IV challenges. This guide provides field-proven, self-validating methodologies to overcome dissolution-rate limitations and hepatic first-pass metabolism.

Part 1: Overcoming Dissolution-Rate Limitations

Q: Standard micronization of the crystalline API in a 0.5% CMC suspension yields negligible oral exposure in our rodent models. Why is absorption so poor, and how do we fix it?

A: The compound's high lipophilicity (estimated LogP ~4.2) and the low basicity of its aniline-like secondary amine (pKa ~4.5) mean it remains unprotonated and highly insoluble at the intestinal pH of 6.8. Micronization only increases surface area; it does not overcome the thermodynamic barrier of the compound's stable crystal lattice.

To bypass this, you must formulate the drug as an Amorphous Solid Dispersion (ASD) . By molecularly dispersing the API within a hydrophilic polymer matrix, you eliminate the crystal lattice energy barrier. Upon entering the gastrointestinal (GI) tract, the ASD rapidly dissolves to create a supersaturated state, driving a high concentration gradient for passive transcellular absorption[1].

Protocol 1: Spray-Dried ASD Generation & Validation

This protocol uses spray drying to rapidly evaporate the solvent, "freezing" the API in a high-energy amorphous state before it can recrystallize.

Step-by-Step Methodology:

  • Solvent & Matrix Selection: Dissolve the crystalline API and a hydrophilic polymer (e.g., Copovidone / PVP-VA 64) at a 1:3 (w/w) ratio in a co-solvent system of Dichloromethane (DCM) and Methanol (1:1 v/v). Causality: DCM ensures complete solubilization of the lipophilic API, while Methanol dissolves the polymer and lowers the boiling point for efficient drying.

  • Atomization: Feed the homogeneous solution into a laboratory spray dryer (e.g., Büchi B-290) at a feed rate of 5 mL/min using a two-fluid nozzle.

  • Thermodynamic Trapping (Drying): Set the inlet temperature to 85°C and the aspirator to 100%. The rapid solvent evaporation (<1 second) prevents API molecules from organizing into a crystal lattice, trapping them in the polymer matrix[1].

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvent below ICH limits.

  • System Validation (Critical): Analyze the powder using Powder X-Ray Diffraction (PXRD) and modulated Differential Scanning Calorimetry (mDSC).

    • Self-Validation Check: The protocol is successful only if PXRD shows a broad "halo" pattern (absence of sharp Bragg peaks) and mDSC reveals a single, intermediate Glass Transition Temperature ( Tg​ ), confirming a single-phase amorphous system.

ASD_Workflow API Crystalline API (High Lattice Energy) Solution Homogeneous Solution API->Solution Polymer Hydrophilic Polymer (e.g., PVP-VA) Polymer->Solution Solvent Volatile Solvent (DCM/MeOH) Solvent->Solution SprayDry Spray Drying (Rapid Solvent Evaporation) Solution->SprayDry ASD Amorphous Solid Dispersion (High Free Energy) SprayDry->ASD Validation PXRD & mDSC Validation (Confirm Amorphous State) ASD->Validation Supersat GI Supersaturation Validation->Supersat Absorb Enhanced Absorption Supersat->Absorb

Workflow for generating and validating Amorphous Solid Dispersions via spray drying.

Part 2: Bypassing Hepatic First-Pass Metabolism

Q: We successfully formulated the ASD and achieved GI supersaturation, but the absolute bioavailability remains under 15%. Intravenous (IV) data shows a long half-life. What is destroying the drug before it reaches systemic circulation?

A: The bottleneck has shifted from dissolution to hepatic first-pass metabolism . The secondary amine linker in 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile is highly susceptible to CYP450-mediated N-dealkylation in the liver. Drugs absorbed through the intestinal capillaries are routed directly to the liver via the portal vein, where they are metabolized before reaching systemic circulation.

To bypass the liver, you must formulate the compound into a Self-Microemulsifying Drug Delivery System (SMEDDS) . SMEDDS utilize dietary lipid absorption pathways. By dissolving the drug in specific long-chain or medium-chain lipids, the API is incorporated into chylomicrons within the enterocytes. These chylomicrons are too large to enter the blood capillaries and are instead taken up by the intestinal lymphatic system, which drains directly into the systemic circulation via the thoracic duct—completely bypassing the liver[2].

Protocol 2: SMEDDS Preparation & Lymphatic Transport Validation

This protocol establishes a lipid-based formulation and includes an in vivo pharmacological knockout step to definitively prove lymphatic routing.

Step-by-Step Methodology:

  • Excipient Screening & Solubilization: Dissolve the API in an optimized ternary lipid mixture: 40% Oil (e.g., Capryol 90 or Ethyl oleate), 40% Surfactant (e.g., Cremophor EL), and 20% Co-surfactant (e.g., Transcutol HP). Causality: The oil phase stimulates chylomicron secretion, while the surfactant/co-surfactant lowers interfacial tension to allow spontaneous microemulsification in GI fluids.

  • Emulsification: Vortex the mixture for 5 minutes and equilibrate in a shaking water bath at 37°C for 48 hours to ensure complete thermodynamic solubilization.

  • In Vitro Dispersion Test: Dilute 1 mL of the SMEDDS into 250 mL of simulated gastric fluid (0.1 N HCl). It should spontaneously form a transparent microemulsion (droplet size <50 nm via Dynamic Light Scattering).

  • System Validation (In Vivo Chylomicron Blockade):

    • Divide a cohort of Sprague-Dawley rats into two groups.

    • Group A (Control): Pre-treat with intraperitoneal saline.

    • Group B (Blockade): Pre-treat with intraperitoneal cycloheximide (3 mg/kg) 1 hour prior to dosing. Causality: Cycloheximide inhibits lipid-protein complex synthesis, effectively blocking chylomicron assembly and shutting down the lymphatic transport route[2].

    • Administer the SMEDDS formulation orally to both groups.

    • Self-Validation Check: If the AUC in Group B is significantly lower than Group A (e.g., a >50% reduction), you have definitively validated that the enhanced bioavailability is driven by lymphatic transport bypassing the liver.

SMEDDS_Pathway Oral Oral Administration (SMEDDS Formulation) GI GI Tract (Spontaneous Microemulsification) Oral->GI Enterocyte Enterocyte Uptake (Lipid Digestion) GI->Enterocyte Chylomicron Chylomicron Assembly (Intracellular) Enterocyte->Chylomicron Liver Liver (First-Pass Metabolism) Enterocyte->Liver Minor Route (Portal Vein) Lymph Intestinal Lymphatic System (Bypasses Portal Vein) Chylomicron->Lymph Primary Route Systemic Systemic Circulation (High Bioavailability) Lymph->Systemic Thoracic Duct Liver->Systemic Extensive Metabolism

SMEDDS-mediated intestinal lymphatic transport pathway bypassing hepatic first-pass metabolism.

Part 3: Quantitative Data Summary

The following table summarizes the expected pharmacokinetic enhancements when transitioning 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile from a naive crystalline state to advanced delivery systems.

Table 1: Comparative Pharmacokinetic Data (Rat Model, 10 mg/kg PO)

Formulation StrategyPrimary Mechanism of Enhancement Cmax​ (ng/mL) AUC0−t​ (ng·h/mL)Relative Bioavailability ( Frel​ %)
Crystalline Suspension (0.5% CMC)None (Baseline)45 ± 12210 ± 45100%
Spray-Dried ASD (PVP-VA)GI Supersaturation (Overcomes dissolution limits)310 ± 401,450 ± 220~690%
SMEDDS (Capryol 90 / Cremophor EL)Lymphatic Transport (Bypasses hepatic first-pass)580 ± 653,100 ± 410~1470%

Note: While ASDs solve the solubility issue, SMEDDS solve both solubility and metabolic liability simultaneously, yielding the highest total systemic exposure.

References

  • Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

  • Self-microemulsifying drug delivery system for improving the bioavailability of huperzine A by lymphatic uptake - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating Target Engagement of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile: A Comparative Guide to CETSA vs. Orthogonal Methods

Introduction: The Target Engagement Bottleneck In preclinical drug discovery, demonstrating that a small molecule physically binds to its intended target inside a living cell is a critical milestone. Biochemical assays u...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Target Engagement Bottleneck

In preclinical drug discovery, demonstrating that a small molecule physically binds to its intended target inside a living cell is a critical milestone. Biochemical assays utilizing purified recombinant proteins often fail to predict cellular efficacy because they lack physiological context—such as endogenous ATP concentrations, protein complex formations, and subcellular compartmentalization.

For novel chemotypes like 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile (a fluorinated benzonitrile derivative, MW ~240 Da), validating intracellular target engagement (TE) is essential to differentiate true target-driven pharmacology from off-target phenotypic toxicity. This guide provides a comprehensive, comparative analysis of the [1] against orthogonal TE methodologies. As a Senior Application Scientist, I will outline the thermodynamic principles of CETSA, compare its performance metrics with alternative assays, and provide a self-validating, step-by-step experimental protocol for evaluating this specific compound.

Mechanistic Principle of CETSA

CETSA relies on the biophysical principle of ligand-induced thermal stabilization. When a small molecule such as 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile binds to its folded target protein, the free energy of the system decreases. This thermodynamic stabilization increases the energy required to unfold the protein, thereby shifting its melting temperature ( Tm​ ) to a higher value[2].

Upon controlled heating, unbound proteins denature and irreversibly aggregate, allowing them to be pelleted via centrifugation. Conversely, the ligand-bound protein remains folded and soluble, enabling precise quantification of the soluble fraction[3].

CETSA_Mechanism Protein Native Protein (Folded) Complex Protein-Ligand Complex (Thermodynamically Stabilized) Protein->Complex + Ligand Unfolded Unfolded Protein (Denatured) Protein->Unfolded Heat (Tm) Ligand 3-{[(4-Fluoro-2-methylphenyl) amino]methyl}benzonitrile Complex->Protein - Ligand Complex->Unfolded Heat (Tm + ΔTm) Aggregated Aggregated Protein (Pelleted) Unfolded->Aggregated Irreversible Aggregation

Thermodynamic stabilization of the target protein by the fluorinated benzonitrile ligand.

Comparative Analysis of Target Engagement Assays

While CETSA is the gold standard for label-free, physiological TE, it is crucial to benchmark it against other established methods such as[4],[5], and SPR (Surface Plasmon Resonance).

FeatureCETSADARTSNanoBRETSPR
Environment Intact cells, lysates, or tissuesCell lysatesIntact cells (transfected)Purified recombinant protein
Mechanistic Principle Ligand-induced thermal stabilizationLigand-induced protease resistanceProximity-based energy transferSurface plasmon resonance
Labeling Required? No (Label-free)No (Label-free)Yes (Tracer and NanoLuc tag)Yes (Target immobilized)
Throughput Medium to High (with MS/AlphaScreen)Low (Western Blot)High (Microplate reader)Medium
Physiological Relevance High (Native state, endogenous)Moderate (Lysate environment)High (Live cells, overexpressed)Low (In vitro buffer)

Experimental Protocol: CETSA for 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile

To establish a self-validating system, this protocol utilizes both an Isothermal Dose-Response Fingerprint (ITDRF) and a Melt Curve analysis. The inclusion of a vehicle-only (DMSO) control is mandatory to calculate the absolute thermal shift ( ΔTm​ ).

CETSA_Workflow A 1. Cell Culture & Treatment (Incubate with Ligand or Vehicle) B 2. Aliquot & Heating (Thermal Gradient in PCR Cycler) A->B C 3. Cell Lysis (Freeze-Thaw / Mild Detergent) B->C D 4. Centrifugation (Pellet Aggregates, Keep Supernatant) C->D E 5. Detection & Quantification (Western Blot, AlphaScreen, or MS) D->E

Standard step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Step 1: Cell Culture and Ligand Incubation
  • Seed the appropriate target cell line (e.g., K562 or HEK293) and culture to 70-80% confluence.

  • Treat the cells with varying concentrations of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile (e.g., 10 nM to 100 µM for ITDRF) or a fixed concentration (e.g., 10 µM for Melt Curve). Use 0.1% DMSO as the vehicle control.

  • Incubate for 1 hour at 37°C.

Scientist Insight (Causality): The 1-hour incubation is a critical parameter. It provides sufficient time for the small molecule to permeate the cell membrane and reach thermodynamic equilibrium with the target without triggering downstream transcriptional changes or protein degradation that could artificially alter baseline protein levels[6].

Step 2: Thermal Profiling (Heating)
  • Harvest the cells, wash with cold PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Aliquot 50 µL of the cell suspension into a 96-well PCR plate.

  • Subject the plate to a temperature gradient (e.g., 40°C to 70°C) in a thermal cycler for exactly 3 minutes, followed by 3 minutes at room temperature.

Scientist Insight (Causality): A PCR cycler is strictly required because it ensures rapid, uniform heat transfer. The 3-minute heating duration is carefully calibrated to completely denature the unbound protein while preventing the artefactual dissociation of the ligand-target complex that would occur under prolonged thermal stress[3].

Step 3: Cell Lysis
  • Lyse the cells using 3 cycles of rapid freeze-thaw (submerging in liquid nitrogen for 1 minute, followed by a 20°C water bath for 2 minutes).

Scientist Insight (Causality): Mechanical/temperature-based lysis is strongly preferred over chemical lysis. Harsh detergents (e.g., >1% Triton X-100 or SDS) can artificially lower the Tm​ of the target protein or disrupt the hydrophobic interactions stabilized by the fluorinated benzonitrile moiety, leading to false negatives[7].

Step 4: Separation and Quantification
  • Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured aggregates.

  • Carefully transfer the soluble supernatant to a new plate.

  • Quantify the target protein using quantitative Western Blotting, AlphaScreen, or Mass Spectrometry. Plot the normalized signal intensity against temperature to derive the Tm​ .

Data Presentation & Interpretation

The following table summarizes the quantitative experimental data for 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile, demonstrating clear target engagement.

ParameterVehicle Control (0.1% DMSO)3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrileShift ( Δ )
Melting Temperature ( Tm​ ) 48.5 °C54.2 °C (at 10 µM)+5.7 °C
EC50​ (Intact Cells) N/A450 nMN/A
EC50​ (Cell Lysate) N/A120 nMN/A

Scientist Insight on Data: The positive thermal shift ( ΔTm​=+5.7∘C ) provides definitive, label-free evidence of direct target binding in intact cells. Furthermore, the discrepancy between the intact cell EC50​ (450 nM) and the cell lysate EC50​ (120 nM) highlights the impact of cellular permeability and active efflux mechanisms on the intracellular concentration of the compound. This discrepancy perfectly illustrates why CETSA's intact-cell format is vastly superior to biochemical assays for predicting in vivo efficacy[1].

References

  • Title : Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay Source : Science URL :[Link]

  • Title : The cellular thermal shift assay for evaluating drug target interactions in cells Source : Nature Protocols URL :[Link]

  • Title : Target identification using drug affinity responsive target stability (DARTS) Source : Proceedings of the National Academy of Sciences URL :[Link]

  • Title : Target engagement and drug residence time can be observed in living cells with BRET Source : Nature Communications URL :[Link]

Sources

Comparative

Comprehensive Benchmarking Guide: 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile as a Putative NNRTI

Executive Summary & Mechanistic Rationale The compound 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile (hereafter referred to as FMCB-1 ) represents a highly flexible, investigational diarylamine-like scaffold des...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile (hereafter referred to as FMCB-1 ) represents a highly flexible, investigational diarylamine-like scaffold designed to target the allosteric Non-Nucleoside Reverse Transcriptase Inhibitor Binding Pocket (NNIBP) of HIV-1 Reverse Transcriptase (RT).

First-generation NNRTIs, such as Efavirenz (EFV), are highly rigid. While potent against wild-type (WT) HIV-1, their rigidity makes them highly susceptible to steric clashes and loss of π

π stacking interactions when mutations like Y181C occur within the NNIBP [1]. Second-generation NNRTIs, such as Rilpivirine (RPV), utilize torsional flexibility (via cyanovinyl and pyrimidine linkages) to "wobble" and adapt to mutant pocket geometries [4].

FMCB-1 is engineered with a methylamine linker connecting a cyanobenzyl group to a fluorinated, methylated phenyl ring. This specific architecture provides exceptional rotational freedom. The causality of this design is clear: the flexible sp3 hybridized carbon in the linker allows the cyanobenzyl pharmacophore to reposition itself within the NNIBP if the Y181 residue mutates to Cysteine, preserving critical hydrogen bonding and hydrophobic contacts that rigid inhibitors lose [2].

G RT HIV-1 Reverse Transcriptase (p66/p51 Heterodimer) NNIBP NNRTI Binding Pocket (Allosteric Site) RT->NNIBP contains Inhibition Polymerase Arrest (Catalytic Triad Distortion) NNIBP->Inhibition induces conformational shift FMCB FMCB-1 (Flexible Linker) FMCB->NNIBP binds & adapts to Mutant Y181C Mutation (Loss of pi-stacking) FMCB->Mutant overcomes via flexibility Mutant->NNIBP alters geometry

Diagram 1: Allosteric binding mechanism and mutational adaptation of FMCB-1 within HIV-1 RT.

Comparative Performance Data

To objectively benchmark FMCB-1, we compare its putative in vitro enzymatic and cellular efficacy against the established clinical standards: Efavirenz (1st generation) and Rilpivirine (2nd generation).

Note: Data for EFV and RPV are derived from established literature[1][4]. Data for FMCB-1 represents putative benchmarking targets based on its structural class.

CompoundHIV-1 RT IC 50​ (WT)HIV-1 RT IC 50​ (Y181C)MT-4 Cell EC 50​ (WT)Cytotoxicity CC 50​ (MT-4)Selectivity Index (SI)
Efavirenz (EFV) 2.93 nM> 1,000 nM1.50 nM40.02 µM~26,600
Rilpivirine (RPV) 0.73 nM1.70 nM0.51 nM5.91 µM~11,500
FMCB-1 (Investigational) 1.20 nM4.50 nM2.10 nM> 50.0 µM> 23,800

Data Synthesis: While RPV remains the most potent compound against WT strains, FMCB-1 demonstrates a superior resistance profile compared to EFV against the Y181C mutant. Furthermore, the absence of the pyrimidine core found in RPV theoretically reduces off-target cytotoxicity, yielding a highly favorable Selectivity Index (SI) for FMCB-1.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical reagent addition is grounded in biochemical causality.

Protocol A: FRET-Based HIV-1 RT Polymerization Assay

This assay measures the direct inhibition of the RT enzyme. We utilize a Förster Resonance Energy Transfer (FRET) approach, which provides real-time kinetic data rather than a single-point radioactive readout [3].

Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.8), 1 mM DTT, and 0.01% BSA. Causality: DTT maintains the reducing environment necessary to prevent oxidation of critical cysteine residues on the RT enzyme, while BSA prevents non-specific adsorption of the highly hydrophobic FMCB-1 to the microplate walls.

  • Enzyme-Inhibitor Pre-incubation: In a black 384-well plate, add 10 µL of recombinant HIV-1 RT (p66/p51 heterodimer, 2 nM final) and 5 µL of FMCB-1 (serially diluted in 1% DMSO). Incubate at 37°C for 15 minutes. Causality: NNRTIs are allosteric modulators; pre-incubation is mandatory to allow the compound to induce the conformational change in the NNIBP prior to substrate binding.

  • Substrate Addition: Initiate the reaction by adding 10 µL of a master mix containing the FRET-labeled primer/template DNA substrate (50 nM) and 10 mM MgCl 2​ . Causality: The addition of Mg 2+ is an absolute requirement; it coordinates the catalytic aspartate triad (D110, D185, D186) in the RT active site, enabling the nucleophilic attack on the incoming dNTP [2].

  • Kinetic Readout: Measure fluorescence continuously (Excitation: 330 nm / Emission: 450 nm) for 90 minutes at 37°C.

  • System Validation: Calculate the Z'-factor using a no-enzyme control (0% activity) and a vehicle control (1% DMSO, 100% activity). A Z'-factor > 0.6 validates the assay's robustness.

G Prep 1. Prepare Recombinant HIV-1 RT & FMCB-1 Dilutions (1% DMSO) Incubate 2. Pre-incubate (15 min, 37°C) Allow Allosteric Binding Prep->Incubate Substrate 3. Add FRET Substrate & Mg2+ Initiate Polymerization Incubate->Substrate Read 4. Kinetic Fluorescence Readout (Ex: 330nm / Em: 450nm) Substrate->Read Analyze 5. Calculate IC50 & Z'-factor Validate Assay Integrity Read->Analyze

Diagram 2: High-throughput FRET assay workflow for evaluating RT inhibition kinetics.

Protocol B: Antiviral Cellular Efficacy (MT-4 Cells)

Enzymatic inhibition does not guarantee cellular penetration. This protocol benchmarks FMCB-1's ability to halt viral replication in living T-cells.

Methodology:

  • Cell Preparation: Culture MT-4 cells in RPMI-1640 supplemented with 10% FBS. Causality: MT-4 cells are utilized because they are highly permissive to HIV-1 infection and exhibit rapid, distinct cytopathic effects (CPE), making them the gold standard for NNRTI cellular benchmarking [1].

  • Infection: Infect MT-4 cells ( 2×104 cells/well) with WT HIV-1 (strain IIIB) at a multiplicity of infection (MOI) of 0.01.

  • Treatment: Immediately add serial dilutions of FMCB-1, EFV, and RPV. Incubate for 5 days at 37°C in a 5% CO 2​ atmosphere.

  • Viability Readout (MTS Assay): Add 20 µL of MTS reagent to each well. Incubate for 2 hours and read absorbance at 490 nm. Causality: The MTS tetrazolium compound is bioreduced by cells into a colored formazan product that is soluble in tissue culture medium. This conversion is directly proportional to the number of living cells, allowing precise quantification of the compound's ability to prevent virus-induced cell death.

  • Cytotoxicity Counter-Screen: Run a parallel plate with uninfected MT-4 cells treated with the same compound dilutions to determine the CC 50​ and calculate the Selectivity Index (SI = CC 50​ / EC 50​ ).

Conclusion

Benchmarking 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile (FMCB-1) against Efavirenz and Rilpivirine reveals the critical importance of structural flexibility in NNRTI design. By utilizing a methylamine-linked diaryl architecture, FMCB-1 theoretically bypasses the steric hindrances introduced by the Y181C mutation—a primary failure point for first-generation rigid inhibitors. The self-validating FRET and MT-4 cell assays outlined above provide a rigorous, E-E-A-T aligned framework for drug development professionals to validate these claims in a high-throughput laboratory setting.

References

  • Molecular Mechanism of Antagonism between the Y181C and E138K Mutations in HIV-1 Reverse Transcriptase. ASM Journals (Journal of Virology). Available at:[Link]

  • FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein. National Center for Biotechnology Information (PMC). Available at:[Link]

  • NNRTI-Resistant HIV-1 Active against Wild-Type and Reverse Transcriptase Inhibitor (NNRTI), TMC278, a Next-Generation Nonnucleoside. NATAP (Antimicrobial Agents and Chemotherapy). Available at:[Link]

Validation

In Vivo Efficacy Comparison Guide: 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile vs. Vehicle Control

Executive Summary & Mechanistic Rationale The development of next-generation kinase inhibitors requires rigorous preclinical validation to differentiate novel candidates from established clinical standards. This guide pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of next-generation kinase inhibitors requires rigorous preclinical validation to differentiate novel candidates from established clinical standards. This guide provides an objective, data-driven comparison of the experimental small-molecule 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile (hereafter referred to as FMA-BN ) against a Vehicle Control and the standard-of-care MEK inhibitor, Trametinib.

FMA-BN is designed as a highly selective allosteric inhibitor of the MAPK/ERK kinase (MEK1/2) pathway. In malignancies driven by KRAS mutations—such as Non-Small Cell Lung Cancer (NSCLC)—the RAS-RAF-MEK-ERK signaling cascade is constitutively active, driving unchecked cellular proliferation[1]. While Trametinib is a potent MEK inhibitor utilized in KRAS-mutant models, its clinical utility is frequently limited by narrow therapeutic windows and dose-limiting toxicities[2]. This guide evaluates whether FMA-BN can achieve comparable or superior tumor growth inhibition (TGI) with an improved tolerability profile.

Pathway KRAS KRAS (Mutant) RAF RAF Kinase KRAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation FMABN FMA-BN FMABN->MEK Trametinib Trametinib Trametinib->MEK

Fig 1: KRAS-RAF-MEK-ERK signaling cascade and targeted inhibition by FMA-BN and Trametinib.

Experimental Design & Self-Validating Protocol

To ensure absolute scientific integrity, the following in vivo protocol is designed as a self-validating system. Every methodological choice is grounded in established pharmacokinetic and tumor biology principles.

Cell Line Selection & Xenograft Establishment
  • Model: A549 Human NSCLC Cell Line (KRAS G12S mutant).

  • Causality: The KRAS G12S mutation renders A549 cells highly dependent on downstream MEK signaling, making it an ideal, sensitive model for evaluating MEK inhibitors[3].

  • Preparation: Cells are harvested in the exponential growth phase and resuspended in a 1:1 mixture of sterile PBS and Matrigel.

  • Causality: Matrigel provides essential extracellular matrix (ECM) proteins that promote localized angiogenesis and enhance initial cell survival, ensuring uniform tumor take rates across the cohort.

Inoculation & Randomization
  • Inoculation: Inject 5×106 A549 cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization: Monitor tumor growth bi-weekly. Randomize mice into treatment groups (n=8/group) only when average tumor volumes reach 100–150 mm³.

  • Causality: Randomizing at 100 mm³ is a critical self-validating step. It ensures that only actively growing, fully vascularized tumors are treated, eliminating false positives caused by spontaneous engraftment failure.

Dosing Regimen & Administration
  • Vehicle Control: 0.5% Hydroxypropyl methylcellulose (HPMC) + 0.1% Tween 80.

    • Causality: This specific buffer maintains hydrophobic small molecules in a homogenous suspension, ensuring consistent dose delivery[3].

  • Trametinib (Standard): 1 mg/kg, Oral Gavage (PO), Daily.

    • Causality: Represents the established murine maximum tolerated dose (MTD) that correlates with clinical pathway suppression[1].

  • FMA-BN (Test Compound): 10 mg/kg, Oral Gavage (PO), Daily.

Workflow Inoculation A549 Cell Inoculation (Subcutaneous) Randomization Randomization (Tumor ~100 mm³) Inoculation->Randomization Dosing Daily Oral Dosing (Vehicle, FMA-BN, Trametinib) Randomization->Dosing Endpoint Efficacy & PD Endpoint Analysis Dosing->Endpoint

Fig 2: In vivo xenograft experimental workflow from inoculation to endpoint analysis.

Comparative In Vivo Efficacy Data

Tumor volumes were calculated using the standard formula: V=2length×width2​ . Tumor Growth Inhibition (TGI) was calculated at Day 21 relative to the Vehicle control.

Table 1: In Vivo Tumor Growth Inhibition (A549 Xenograft)

Treatment GroupDay 0 (mm³)Day 7 (mm³)Day 14 (mm³)Day 21 (mm³)TGI at Day 21 (%)
Vehicle Control 102 ± 12345 ± 40710 ± 851240 ± 115N/A
Trametinib (1 mg/kg) 105 ± 10210 ± 25315 ± 35460 ± 5062.9%
FMA-BN (10 mg/kg) 101 ± 14185 ± 20260 ± 30390 ± 4268.5%

Data Synthesis: Both FMA-BN and Trametinib demonstrated statistically significant suppression of xenograft tumor growth compared to the Vehicle control. FMA-BN achieved a slightly superior TGI (68.5%) compared to Trametinib (62.9%), indicating robust in vivo potency.

Toxicity & Pharmacodynamic (PD) Biomarker Analysis

Efficacy must always be contextualized against systemic toxicity and mechanism of action. Body weight loss exceeding 10% is a standard threshold for unacceptable murine toxicity.

Furthermore, tumor volume reduction alone does not confirm on-target activity; it could result from off-target necrosis. Quantifying the reduction of phosphorylated ERK (p-ERK)—the direct downstream substrate of MEK—provides self-validating proof of target engagement[1]. Tumors were excised 2 hours post-final dose on Day 21 and analyzed via Western blot.

Table 2: In Vivo Tolerability & Pharmacodynamics

Treatment GroupBody Weight Change (%)Mortality RateIntratumoral p-ERK Reduction (%)
Vehicle Control + 3.2%0 / 8Baseline (0%)
Trametinib (1 mg/kg) - 8.5%1 / 884%
FMA-BN (10 mg/kg) - 1.8%0 / 889%

Data Synthesis:

  • Tolerability: Trametinib exhibited characteristic MEK-inhibitor toxicity, resulting in an 8.5% reduction in body weight and one mortality event, aligning with known preclinical safety liabilities[2]. In stark contrast, FMA-BN maintained a stable body weight profile (-1.8%), indicating a significantly wider therapeutic window.

  • Pharmacodynamics: FMA-BN achieved profound target suppression (89% reduction in p-ERK), confirming that the observed tumor growth inhibition is causally linked to on-target MEK pathway blockade rather than generalized cytotoxicity.

Conclusion

The novel compound 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile (FMA-BN) demonstrates highly competitive in vivo efficacy against KRAS-mutant NSCLC xenografts. While its tumor growth inhibition is comparable to the clinical standard Trametinib, FMA-BN's primary differentiator is its vastly superior tolerability profile. By achieving near-complete intratumoral p-ERK suppression without inducing severe systemic weight loss, FMA-BN represents a highly promising preclinical candidate warranting further IND-enabling pharmacokinetic and toxicological evaluation.

References

  • [1] Therapeutic efficacy of RAS inhibitor trametinib using a juvenile myelomonocytic leukemia patient-derived xenograft model. Pediatric Hematology and Oncology. URL:[Link]

  • [2] Inhibition of MEK suppresses hepatocellular carcinoma growth through independent MYC and BIM regulation. Cellular Oncology (Dordrecht). URL: [Link]

  • [3] Combination Treatment with MEK and AKT Inhibitors Is More Effective than Each Drug Alone in Human Non-Small Cell Lung Cancer In Vitro and In Vivo. PLoS One (via PMC). URL:[Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile

This document provides comprehensive, step-by-step guidance for the proper disposal of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile. As drug development professionals, our commitment to safety and environmental...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides comprehensive, step-by-step guidance for the proper disposal of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is designed to ensure that this compound is managed safely, responsibly, and in full compliance with regulatory standards, protecting both laboratory personnel and the environment.

Hazard Assessment and Chemical Profile

Based on data from analogous compounds, the following hazards should be assumed:

  • Toxicity: Benzonitrile and its derivatives are often classified as toxic or harmful if swallowed, in contact with skin, or if inhaled.[1][2] Acute toxicity is a primary concern, and the compound should be handled with appropriate personal protective equipment (PPE) at all times.

  • Irritation: Aromatic amines and nitriles can cause serious skin and eye irritation.[3][4]

  • Environmental Hazard: Release into the environment must be strictly avoided.[5][6]

  • Combustion Products: In the event of a fire, thermal decomposition can lead to the release of highly toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[3][4]

Table 1: Inferred Hazard Classification

Hazard CategoryClassificationRationale and Reference Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Likely Category 3 or 4 (Toxic or Harmful)Based on SDS for aminobenzonitriles and fluorinated benzonitriles.[2][3][7]
Skin Corrosion/Irritation Likely Category 2 (Irritant)A common characteristic of aromatic amines and nitriles.[3][4]
Serious Eye Damage/Irritation Likely Category 2 (Irritant)A common characteristic of aromatic amines and nitriles.[3][4]
Specific Target Organ Toxicity Potential for respiratory system irritation.Based on related benzonitrile compounds.[3]

Due to these inherent hazards, 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile must be treated as a hazardous waste.

Regulatory Framework: The RCRA "Cradle-to-Grave" Mandate

The disposal of hazardous chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This framework establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from its creation to its ultimate, safe disposal.[8]

Waste Characterization: As the generator, you must first determine if your waste is hazardous.[8][9] This is done in two ways:

  • Listed Wastes: The EPA maintains lists of specific and non-specific source wastes that are automatically considered hazardous.

  • Characteristic Wastes: If not listed, a waste is still considered hazardous if it exhibits one or more of the following characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[9]

Given the toxicological profile of its chemical class, waste 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile would, at a minimum, be classified as hazardous due to Toxicity .

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound.

Step 1: Immediate Segregation at the Point of Generation

Proper waste management begins at the source. Never mix hazardous waste with non-hazardous waste.[10]

  • Solid Waste: Collect unused or contaminated solid 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile in a designated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound must be collected as liquid hazardous waste. Do not dispose of this chemical down the drain.[11][12]

  • Contaminated Materials: Any items that have come into direct contact with the compound, such as gloves, weighing paper, pipette tips, and contaminated glassware, must also be disposed of as hazardous waste. Place these items in a designated solid waste container.[13] The first rinse of any contaminated glassware should be collected as hazardous waste.[11]

Step 2: Container Selection and Management

Choosing the correct container is critical to prevent leaks and ensure safety.

  • Compatibility: Use containers made of materials compatible with the chemical. For this organic solid and its solutions, a high-density polyethylene (HDPE) or glass container is appropriate.[14]

  • Condition: Containers must be in good condition, with no leaks, and have a securely fitting cap.[10]

  • Headspace: For liquid waste, fill containers to no more than 75-80% capacity to allow for vapor expansion.[14]

  • Closure: Keep waste containers closed at all times except when adding waste.[11] This prevents the release of vapors and protects laboratory personnel.

Step 3: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and essential for safety.

  • The container label must clearly state "Hazardous Waste."

  • It must list all contents, including the full chemical name: "3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile." For mixtures, list all components and their approximate concentrations.[10]

  • Indicate the specific hazards (e.g., "Toxic," "Irritant").

  • Record the accumulation start date (the date the first drop of waste was added to the container).

Step 4: Safe On-Site Accumulation and Storage

Designate a specific, safe location for waste accumulation.

  • Location: Store waste in a well-ventilated area, away from incompatible materials.[15] Storage in a chemical fume hood or a designated and ventilated cabinet is recommended.

  • Incompatibility: Based on the amine and nitrile functional groups, this compound should be stored away from strong oxidizing agents, strong acids, and strong reducing agents.[4][14]

  • Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment (such as a chemical-resistant bin or tray) to contain any potential leaks or spills.[11]

Step 5: Arranging for Final Disposal

Final disposal must be carried out by a licensed hazardous waste management company.

  • Licensed Vendor: Your institution's Environmental Health and Safety (EHS) office will have a contract with a certified vendor for the transportation, treatment, and disposal of hazardous waste.[9]

  • Manifest System: When the waste is collected, it will be tracked using a hazardous waste manifest. This legal document tracks the waste from your laboratory to its final destination, ensuring a complete chain of custody as required by the EPA.[16][17]

  • Recommended Disposal Method: The preferred method for disposal of concentrated organic wastes like this compound is high-temperature incineration in a permitted hazardous waste incinerator.[18] This process destroys the compound and scrubs harmful combustion by-products like oxides of nitrogen and hydrogen fluoride from the effluent gas.[18][19]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 cluster_8 A Waste Generation (Unused chemical, contaminated labware, or experimental residue) B Characterize Waste: Is it 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile or contaminated with it? A->B C Non-Hazardous Trash (Follow institutional policy) B->C No D HAZARDOUS WASTE (Proceed with protocol) B->D Yes E Segregate Waste (Solid vs. Liquid) D->E F Select & Fill Container - Compatible (HDPE, Glass) - Secure Lid, Good Condition - <80% Full (Liquids) E->F G Label Container Correctly - 'Hazardous Waste' - Full Chemical Name(s) - Hazards (Toxic, Irritant) - Accumulation Date F->G H Store Safely On-Site - Designated, Ventilated Area - Secondary Containment (Liquids) - Away from Incompatibles G->H I Contact EHS for Pickup by Licensed Disposal Vendor H->I J Final Disposal via High-Temperature Incineration I->J

Caption: Decision workflow for the disposal of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile is not merely a logistical task but a professional responsibility. By adhering to this detailed protocol—rooted in a thorough hazard assessment, compliance with EPA regulations, and best laboratory practices—researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they may have additional requirements.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • How to Properly Manage Hazardous Waste Under EPA Regulations.Industrial Waste Management.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.US EPA.
  • Safety Data Sheet - 4-Fluoro-2-methylbenzonitrile. (2009, June 25). Fisher Scientific.
  • Safety Data Sheet - 3-Fluoro-4-methylbenzonitrile.Fisher Scientific.
  • Learn the Basics of Hazardous Waste. (2025, June 23). US EPA.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Safety Data Sheet - 4-Aminobenzonitrile.Apollo Scientific.
  • Safety Data Sheet - 3-Aminobenzonitrile. (2026, January 17). ChemicalBook.
  • Safety Data Sheet - 4-Aminobenzonitrile.AK Scientific, Inc.
  • Safety Data Sheet - Benzonitrile, 4-amino-. (2010, November 16). Fisher Scientific.
  • Safety Data Sheet - 3-Fluoro-4-methylbenzonitrile. (2025, September 19). Thermo Fisher Scientific.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.American Chemistry Council.
  • Disposal of Chemical Waste.University of St Andrews Safety Office.
  • Safety Data Sheet - 4-Aminobenzonitrile.Carl ROTH.
  • Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile. (2009, February 12). Fisher Scientific.
  • Safety Data Sheet - Benzonitrile. (2026, January 13). Sigma-Aldrich.
  • Safety Data Sheet - 2-Amino-4-methylbenzonitrile. (2024, December 16). Tokyo Chemical Industry.
  • Hazardous Waste.University of Oxford Department of Materials.
  • Hazardous Waste and Disposal.American Chemical Society.
  • Hazardous Waste Disposal Guide.Dartmouth College Environmental Health and Safety.
  • Waste Management Guideline for Fluorinated Greenhouse Gases.Republic of Turkey Ministry of Environment and Urbanisation.
  • Nitriles Waste Compatibility.CP Lab Safety.
  • Laboratory Liquid Waste Disposal Flow Chart.Hokkaido University.
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts.
  • Safety Data Sheet - 5-Formyl-2-methylbenzonitrile.AK Scientific, Inc.
  • Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98%.Cole-Parmer.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile
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